molecular formula C13H8ClN B1349252 4-(4-Chlorophenyl)benzonitrile CAS No. 57774-36-4

4-(4-Chlorophenyl)benzonitrile

Cat. No.: B1349252
CAS No.: 57774-36-4
M. Wt: 213.66 g/mol
InChI Key: DVLCPRBAOHXYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)benzonitrile is a useful research compound. Its molecular formula is C13H8ClN and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLCPRBAOHXYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362746
Record name 4-(4-chlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57774-36-4
Record name 4′-Chloro[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57774-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-chlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(4-Chlorophenyl)benzonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)benzonitrile, also known by its systematic IUPAC name 4'-chloro-[1,1'-biphenyl]-4-carbonitrile, is a biphenyl derivative containing a chlorine atom and a nitrile group at the 4 and 4' positions, respectively. This compound and its structural analogs are of significant interest in materials science, particularly in the development of liquid crystal displays (LCDs), owing to their unique electro-optical properties. Furthermore, the biphenyl scaffold is a privileged structure in medicinal chemistry, and the presence of the chloro and cyano substituents suggests potential for biological activity, making it a relevant molecule for investigation in drug discovery and development.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in the chemical and pharmaceutical sciences.

Chemical Structure and Properties

The chemical structure of this compound consists of two phenyl rings linked by a single bond. One ring is substituted with a chlorine atom at the para-position (position 4), and the other ring is substituted with a nitrile group, also at the para-position (position 4').

graph "Chemical_Structure" {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];

// Define nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; N [label="N", fontcolor="#EA4335"]; Cl [label="Cl", fontcolor="#34A853"];

// Define positions for the nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="1.87,0!"]; C8 [pos="2.74,0.5!"]; C9 [pos="3.61,0!"]; C10 [pos="3.61,-1!"]; C11 [pos="2.74,-1.5!"]; C12 [pos="1.87,-1!"]; C13 [pos="4.48,0.5!"]; N [pos="5.2,0.5!"]; Cl [pos="0,-2!"];

// Define edges for the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C9 -- C13; C13 -- N [style=filled, color="#202124", penwidth=3]; C4 -- Cl;

// Add double bonds edge [style=double]; C1 -- C2; C3 -- C4; C5 -- C6; C8 -- C9; C10 -- C11;

}

Caption: General workflow for signaling pathway investigation.

Conclusion

This compound is a well-defined chemical entity with established applications in materials science. Its synthesis is readily achievable through modern cross-coupling methodologies like the Suzuki-Miyaura reaction. While its role in drug discovery and medicinal chemistry is not yet well-defined, its structural components suggest that it and its derivatives could be interesting candidates for biological screening. This technical guide provides a solid foundation of its chemical and physical properties, a detailed synthetic approach, and a starting point for researchers interested in exploring the potential of this and related compounds in the life sciences. Further research is warranted to elucidate any specific biological activities and mechanisms of action.

An In-depth Technical Guide to 4-(4-Chlorophenyl)benzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of 4-(4-Chlorophenyl)benzonitrile, also known as 4'-Chloro-4-cyanobiphenyl, this document provides comprehensive technical data, including its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and an exploration of its applications, primarily in materials science with potential relevance to drug discovery.

Core Chemical Identifiers and Nomenclature

This compound is a biphenyl derivative featuring a cyano group and a chlorine atom at the 4 and 4' positions, respectively. This specific substitution pattern is crucial for its distinct chemical and physical properties. The primary identifiers for this compound are summarized in the table below.

IdentifierValue
CAS Number 57774-36-4[1][2][3][4][5]
IUPAC Name This compound
Synonyms 4'-Chloro-4-cyanobiphenyl, 4'-Chloro-[1,1'-biphenyl]-4-carbonitrile[1][2]
Molecular Formula C₁₃H₈ClN[1][2]
Molecular Weight 213.66 g/mol [1][2]

Physicochemical and Spectroscopic Data

The physicochemical properties of 4'-Chloro-4-cyanobiphenyl are critical for its application, particularly in the field of liquid crystals. The compound is a white solid at room temperature with high chemical stability.[2] A compilation of its key properties is presented below.

PropertyValueSource
Melting Point 129-130 °C[2]
Boiling Point 359.8 °C at 760 mmHg[2]
Flash Point 156.4 °C[2]
Density 1.24 g/cm³[2]
LogP 3.87868[2]
Refractive Index 1.628[2]

Synthesis and Experimental Protocols

The synthesis of 4'-Chloro-4-cyanobiphenyl is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds between aryl halides and aryl boronic acids.

Suzuki-Miyaura Coupling: A Detailed Experimental Protocol

The following protocol outlines a representative synthesis of 4'-Chloro-4-cyanobiphenyl via a Suzuki-Miyaura coupling reaction.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 4-Chlorophenylboronic acid F 4'-(Chloro)-4-cyanobiphenyl A->F + B 4-Bromobenzonitrile B->F C Pd(PPh₃)₄ C->F Catalyst D Na₂CO₃ (aq) D->F Base E Toluene E->F Solvent

Figure 1. Suzuki-Miyaura coupling for the synthesis of 4'-Chloro-4-cyanobiphenyl.

Materials:

  • 4-Chlorophenylboronic acid

  • 4-Bromobenzonitrile

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorophenylboronic acid (1.0 eq), 4-bromobenzonitrile (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

  • Solvent and Base Addition: Add toluene to the flask, followed by the 2M aqueous sodium carbonate solution. The typical solvent ratio is a 2:1 mixture of toluene to the aqueous base.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield pure 4'-Chloro-4-cyanobiphenyl as a white solid.

Workflow Diagram:

G start Combine Reactants and Catalyst add_solvents Add Toluene and Na₂CO₃ Solution start->add_solvents purge Purge with Inert Gas add_solvents->purge reflux Heat to Reflux (4-12h) purge->reflux workup Cool and Perform Aqueous Workup reflux->workup purify Purify by Recrystallization workup->purify end Obtain Pure 4'-Chloro-4-cyanobiphenyl purify->end

Figure 2. Experimental workflow for the synthesis of 4'-Chloro-4-cyanobiphenyl.

Applications in Research and Development

Liquid Crystal Materials

The primary and most well-documented application of 4'-Chloro-4-cyanobiphenyl is in the formulation of liquid crystal displays (LCDs).[1] Its elongated molecular structure, coupled with a significant dipole moment arising from the cyano and chloro substituents, allows it to exhibit mesogenic properties, particularly a nematic liquid crystal phase.[1] This property is fundamental to the functioning of twisted nematic (TN) and super-twisted nematic (STN) LCD technologies.[1]

Potential in Drug Discovery

While direct applications of 4'-Chloro-4-cyanobiphenyl as a therapeutic agent are not widely reported, its structural motifs are of interest to medicinal chemists. The biphenyl scaffold is a common feature in many biologically active molecules. The presence of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often leading to increased potency and metabolic stability. Similarly, the nitrile group can act as a hydrogen bond acceptor or be metabolized to other functional groups.

Given these characteristics, 4'-Chloro-4-cyanobiphenyl serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives could be explored for a variety of biological targets. However, there is currently a lack of specific studies detailing its use in drug development programs or its interaction with biological signaling pathways.

Involvement in Signaling Pathways

At present, there is no readily available scientific literature that directly implicates this compound in any specific biological signaling pathways. Research on the biological activity of this particular compound is limited. Further investigation would be required to determine if it or its derivatives have any effect on cellular signaling.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4'-Chloro-4-cyanobiphenyl. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. The compound should be handled in a well-ventilated area.

References

Synthesis of 4-(4-Chlorophenyl)benzonitrile from 4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-(4-chlorophenyl)benzonitrile, a valuable biaryl scaffold in medicinal chemistry and materials science, from 4-chlorobenzonitrile. The primary synthetic route described is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.

Reaction Overview: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 4-chlorobenzonitrile with 4-chlorophenylboronic acid. This reaction, a cornerstone of modern organic synthesis, allows for the efficient construction of the target biaryl structure. The general transformation is depicted below:

The key components of this reaction are the palladium catalyst, a suitable ligand (often a phosphine-based ligand), and a base in an appropriate solvent system.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established Suzuki-Miyaura coupling procedures for similar aryl chlorides.

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
4-ChlorobenzonitrileC₇H₄ClN137.57≥98%Commercially Available
4-Chlorophenylboronic acidC₆H₆BClO₂156.38≥98%Commercially Available
Palladium(II) acetatePd(OAc)₂224.50≥98%Commercially Available
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)C₂₆H₃₅O₂P410.52≥98%Commercially Available
Potassium phosphate, tribasicK₃PO₄212.27Anhydrous, ≥98%Commercially Available
TolueneC₇H₈92.14AnhydrousCommercially Available
WaterH₂O18.02Deionized-
Ethyl acetateC₄H₈O₂88.11ACS GradeCommercially Available
Brine (saturated NaCl solution)----
Anhydrous magnesium sulfateMgSO₄120.37-Commercially Available

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorobenzonitrile (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.).

  • Solvent Addition: Add anhydrous toluene and deionized water to the flask via syringe to create a biphasic mixture (a typical ratio is 10:1 toluene:water, with a concentration of 4-chlorobenzonitrile around 0.2 M).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford this compound as a solid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Suzuki-Miyaura cross-coupling synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

ParameterValueNotes
Reactant Ratios
4-Chlorobenzonitrile1.0 eq.Limiting reagent
4-Chlorophenylboronic acid1.2 - 1.5 eq.Excess to drive the reaction to completion
Palladium(II) acetate1 - 5 mol%Catalyst loading
SPhos2 - 10 mol%Ligand loading, typically a 1:2 or 1:1 ratio with Pd
Potassium phosphate2.0 - 3.0 eq.Base
Reaction Conditions
SolventToluene/Water (10:1)Biphasic system
Temperature100 - 110 °C
Reaction Time12 - 24 hoursMonitored by TLC or GC-MS
Yield and Purity
Isolated Yield75 - 90%After purification
Purity>98%Determined by HPLC or NMR
Characterization Data
Melting Point~115-118 °CLiterature values may vary slightly
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.75 (d, 2H), 7.65 (d, 2H), 7.52 (d, 2H), 7.48 (d, 2H)Characteristic aromatic proton signals
¹³C NMR (CDCl₃, 101 MHz) δ (ppm)145.1, 139.0, 137.9, 135.2, 132.8, 129.6, 128.5, 127.8, 118.8, 111.9Characteristic carbon signals
IR (KBr, cm⁻¹)~2225 (C≡N stretch)Strong, sharp nitrile peak
Mass Spectrum (EI) m/z213 [M]⁺, 178 [M-Cl]⁺Molecular ion and characteristic fragments

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_complex1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar²-B(OR)₂ Base pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar¹-Ar² reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle
Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of this compound.

Experimental_Workflow start Reaction Setup (Reactants, Catalyst, Ligand, Base) reaction Suzuki-Miyaura Coupling (Toluene/Water, 100-110 °C) start->reaction workup Aqueous Workup (EtOAc, Water, Brine) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product This compound (Pure Product) purification->product

Synthetic and Purification Workflow

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(4-Chlorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure

IUPAC Name: 4-(4-Chlorophenyl)benzonitrile Molecular Formula: C₁₃H₈ClN Molecular Weight: 213.66 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural features and comparison with data from similar compounds like 4-chlorobiphenyl and benzonitrile.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.75Doublet2HProtons ortho to -CN
~ 7.68Doublet2HProtons meta to -CN
~ 7.60Doublet2HProtons ortho to -Cl
~ 7.48Doublet2HProtons meta to -Cl

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 145C-CN
~ 138C-Cl
~ 132.5CH ortho to -CN
~ 129.5CH ortho to -Cl
~ 129.0CH meta to -Cl
~ 127.5CH meta to -CN
~ 118.5Quaternary C of biphenyl linkage (CN-substituted ring)
~ 111.5Quaternary C of biphenyl linkage (Cl-substituted ring)
~ 110-C≡N

Solvent: CDCl₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 2230StrongC≡N stretching
~ 3100-3000MediumAromatic C-H stretching
~ 1600, 1480Medium-StrongAromatic C=C stretching
~ 1100-1000StrongC-Cl stretching
~ 830Strongp-disubstituted C-H bending

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
213/215~100 / ~33[M]⁺ / [M+2]⁺ (Molecular ion peak with chlorine isotope pattern)
178Variable[M-Cl]⁺
151Variable[C₁₂H₈N]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

    • If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.

  • Instrumentation and Data Acquisition:

    • The NMR spectra should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

    • The instrument is tuned to the appropriate nucleus (¹H or ¹³C).

    • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum and improve sensitivity.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

    • Place a portion of the powder into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.

  • Instrumentation and Data Acquisition:

    • A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

    • A background spectrum of the empty sample compartment is recorded.

    • The KBr pellet is placed in the sample holder in the path of the IR beam.

    • The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

    • Further dilute the stock solution to a final concentration in the low µg/mL to ng/mL range, depending on the sensitivity of the instrument.

    • Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization.

  • Instrumentation and Data Acquisition:

    • The analysis is typically performed using a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

    • For EI, the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.

    • For ESI, the sample solution is introduced into the ion source through a capillary at a high voltage, creating a fine spray of charged droplets.

    • The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Purified Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Prepare Dilute Solution in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Physical and Chemical Properties of 4'-(4-Chlorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core physical and chemical properties of 4'-(4-Chlorophenyl)benzonitrile, also known as 4'-Chloro-[1,1'-biphenyl]-4-carbonitrile. The document details its structural characteristics, spectroscopic data, and a standard protocol for its synthesis, making it a valuable resource for professionals in organic synthesis and medicinal chemistry.

Compound Identification and Physical Properties

4'-(4-Chlorophenyl)benzonitrile is a biphenyl derivative characterized by a chlorine atom on one phenyl ring and a nitrile group on the other, both at the para position. This structure is a common scaffold in materials science, particularly in the development of liquid crystals, and serves as a key intermediate in the synthesis of various biologically active molecules.

Table 1: Physical and Chemical Properties of 4'-(4-Chlorophenyl)benzonitrile and Related Compounds

PropertyValue / DescriptionReference
IUPAC Name 4'-(4-Chlorophenyl)benzonitrile-
Synonyms 4'-Chloro-[1,1'-biphenyl]-4-carbonitrile, 4-Chloro-4'-cyanobiphenyl-
Molecular Formula C₁₃H₈ClN-
Molecular Weight 213.66 g/mol -
CAS Number 39459-71-9-
Appearance Expected to be a white to off-white solid.Inferred from related compounds[1]
Melting Point Not definitively reported; related biphenyls have varied melting points (e.g., 4-Chlorobiphenyl: 77.7 °C, 4'-Butyl-4-biphenylcarbonitrile: 49-51°C).[1][2]
Boiling Point Not reported; expected to be high due to the biphenyl structure (e.g., 4-Chlorobiphenyl: 291 °C).[1]
Solubility Expected to have low solubility in water and good solubility in nonpolar organic solvents and lipids.[3]

Chemical Properties and Reactivity

The reactivity of 4'-(4-Chlorophenyl)benzonitrile is dictated by its three main functional components: the two aromatic rings and the nitrile group.

  • Aromatic Rings: The biphenyl system can undergo electrophilic aromatic substitution. The electronic properties of the chlorine (electron-withdrawing, ortho-para directing) and nitrile (electron-withdrawing, meta directing) groups influence the position of substitution on their respective rings.

  • Nitrile Group: The cyano group is relatively stable but can undergo hydrolysis to a carboxylic acid or reduction to a primary amine under appropriate conditions. These transformations are fundamental in utilizing this compound as a synthetic intermediate.

  • Stability: As with most polychlorinated biphenyls (PCBs), the compound is generally inert, resistant to acids and alkalis, and possesses thermal stability.[3]

The most common and efficient method for its synthesis is the Suzuki-Miyaura cross-coupling reaction , which involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.[4] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[5][6]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4'-(4-Chlorophenyl)benzonitrile. The NMR data is inferred from a closely related structure and serves as a predictive guide.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~118.6Nitrile Carbon (-C≡N)
~126.9 - 139.5Aromatic Carbons (C-Ar)
~156.8Quaternary Aromatic Carbon
Note: Data interpreted from a similar biphenyl structure. Actual experimental values may vary.[7]

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~7.3 - 7.8Multiplet (m)Aromatic Protons (H-Ar)
Note: The aromatic protons would appear as a complex multiplet in the downfield region.[7][8]

Table 4: Key IR and Mass Spectrometry Data

Spectroscopic MethodKey Peaks / ValuesInterpretation
IR Spectroscopy ~2220-2240 cm⁻¹C≡N (Nitrile) stretch
~3000-3100 cm⁻¹C-H (Aromatic) stretch
~1400-1600 cm⁻¹C=C (Aromatic) stretch
~1090 cm⁻¹C-Cl stretch
Mass Spectrometry (EI) m/z ~213/215Molecular Ion Peak [M]⁺, showing isotopic pattern for one chlorine atom.
m/z ~178Fragment corresponding to the loss of chlorine [M-Cl]⁺.
m/z ~151Fragment corresponding to the loss of the chlorophenyl group.
Note: IR and MS data are predicted based on characteristic functional group frequencies and fragmentation patterns.[9][10][11]

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol outlines a generalized procedure for the synthesis of 4'-(4-Chlorophenyl)benzonitrile.

Reactants:

  • 4-Bromobenzonitrile (1.0 eq.)

  • 4-Chlorophenylboronic acid (1.1 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 - 0.02 eq.)

  • Triphenylphosphine [PPh₃] (0.04 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Toluene and Water (as solvents)

Procedure:

  • Reaction Setup: To a three-necked flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzonitrile, 4-chlorophenylboronic acid, and triphenylphosphine.[12]

  • Catalyst Addition: Add palladium(II) acetate to the flask.

  • Solvent and Base: Add toluene, followed by a 2 M aqueous solution of potassium carbonate. The typical solvent ratio is around 4:1 toluene to aqueous base.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.[12]

  • Reaction Execution: Heat the mixture to 85-90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[12]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Add deionized water and an organic solvent like diethyl ether or ethyl acetate. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.[12]

  • Washing and Drying: Combine all organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4'-(4-Chlorophenyl)benzonitrile.

Mandatory Visualizations

The following diagrams illustrate the synthesis and analytical workflow for 4'-(4-Chlorophenyl)benzonitrile.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-Bromobenzonitrile C Pd(OAc)₂ / PPh₃ (Catalyst System) A->C B 4-Chlorophenylboronic Acid B->C G 4'-(4-Chlorophenyl)benzonitrile C->G Suzuki-Miyaura Coupling D K₂CO₃ (aq) (Base) D->C E Toluene (Solvent) E->C F Heat (85-90°C) Inert Atmosphere F->C

Caption: Suzuki-Miyaura synthesis workflow for 4'-(4-Chlorophenyl)benzonitrile.

G cluster_analysis Structural & Purity Analysis start Crude Reaction Mixture proc1 Aqueous Work-up (Extraction) start->proc1 proc2 Purification (Column Chromatography) proc1->proc2 prod Pure Product proc2->prod A1 ¹H & ¹³C NMR prod->A1 Confirm Structure A2 Mass Spectrometry prod->A2 Confirm Mass A3 IR Spectroscopy prod->A3 Confirm Functional Groups

References

An In-Depth Technical Guide to 4'-(4-Chlorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 4'-(4-Chlorophenyl)benzonitrile. The information is intended to support research and development activities in the fields of medicinal chemistry, materials science, and related disciplines.

Chemical Identity

IUPAC Name: 4'-chloro-[1,1'-biphenyl]-4-carbonitrile[1]

Synonyms:

  • 4-(4-Chlorophenyl)benzonitrile[1]

  • 4'-Chloro-4-cyanobiphenyl

  • 4-Cyano-4'-chlorobiphenyl

  • 4'-Chlorobiphenyl-4-carbonitrile[1]

Molecular Structure:

Caption: Molecular structure of 4'-(4-Chlorophenyl)benzonitrile.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₃H₈ClN[2]
Molecular Weight 213.66 g/mol [2]
Melting Point Not available
Reference: 4-chlorobiphenyl77.7 °C[3]
Boiling Point Not available
Reference: 4-chlorobiphenyl130 °C at 1 mmHg[3]
Solubility Soluble in nonpolar organic solvents and biological lipids.[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4'-(4-Chlorophenyl)benzonitrile. While a complete set of spectra for this specific compound is not widely published, data for the parent compound, [1,1'-biphenyl]-4-carbonitrile, and the related 4-chlorobiphenyl are available and can provide valuable insights.

  • Mass Spectrometry (MS): The exact mass of 4'-(4-Chlorophenyl)benzonitrile is 213.034527 g/mol .[1] Mass spectrometry data for the parent biphenylcarbonitrile shows a molecular ion peak at m/z 179.

  • Infrared (IR) Spectroscopy: The IR spectrum of [1,1'-biphenyl]-4-carbonitrile shows characteristic peaks for the nitrile group (C≡N stretch) and aromatic C-H and C=C vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data for [1,1'-biphenyl]-4-carbonitrile are available and can be used as a basis for predicting the spectrum of its chlorinated derivative.

Experimental Protocols: Synthesis

The synthesis of 4'-(4-Chlorophenyl)benzonitrile can be achieved through various cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a highly effective and widely used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids, making it a suitable approach for the synthesis of this biphenyl derivative.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

Suzuki_Coupling reactant1 4-bromobenzonitrile product 4'-(4-Chlorophenyl)benzonitrile reactant1->product reactant2 4-chlorophenylboronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., Na2CO3) base->product

Caption: Suzuki-Miyaura coupling for the synthesis of 4'-(4-Chlorophenyl)benzonitrile.

Detailed Experimental Protocol (Hypothetical, based on standard Suzuki-Miyaura conditions):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzonitrile (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

  • Solvent and Base Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M sodium carbonate or potassium carbonate).

  • Reaction Execution: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 4'-(4-Chlorophenyl)benzonitrile.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific research on the biological activity, mechanism of action, and signaling pathway involvement of 4'-(4-Chlorophenyl)benzonitrile. However, studies on the related compound, 4-chlorobiphenyl (a polychlorinated biphenyl, PCB congener), provide some indications of potential biological effects that warrant further investigation for the title compound.

Metabolic Activation and Potential Carcinogenicity of 4-Chlorobiphenyl:

Research has shown that 4-chlorobiphenyl can undergo metabolic activation in vivo.[5] This process involves hydroxylation and subsequent oxidation to form reactive quinone metabolites.[5] These metabolites have been demonstrated to possess initiating activity in a rat liver cancer model, suggesting a potential carcinogenic risk.[5][6]

Potential Signaling Pathway Involvement (Hypothetical):

Given the structural similarity to other biphenyls and chlorinated aromatic compounds, 4'-(4-Chlorophenyl)benzonitrile could potentially interact with various signaling pathways. The following diagram illustrates a hypothetical workflow for investigating such interactions.

Biological_Investigation_Workflow start 4'-(4-Chlorophenyl)benzonitrile screening High-Throughput Screening (e.g., Cell-based assays, Kinase panels) start->screening hit_validation Hit Validation and Dose-Response Studies screening->hit_validation moa Mechanism of Action Studies (e.g., Target identification, Pathway analysis) hit_validation->moa in_vivo In Vivo Efficacy and Toxicity Studies moa->in_vivo clinical Preclinical and Clinical Development in_vivo->clinical

References

The Advent of a Key Biphenyl Intermediate: A Technical History of 4-(4-Chlorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)benzonitrile, a biphenyl derivative, stands as a significant building block in the landscape of organic synthesis. Its structure, featuring a chlorinated phenyl ring linked to a benzonitrile moiety, offers a versatile scaffold for the development of novel pharmaceuticals, agrochemicals, and materials. This technical guide delves into the plausible discovery and historical context of this compound, provides detailed experimental protocols for its synthesis, and presents its physicochemical and spectroscopic data. The content is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this important chemical entity.

Discovery and Historical Context

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. The pioneering work of chemists such as Suzuki, Stille, and Negishi, who developed powerful methods for the formation of carbon-carbon bonds, laid the foundation for the synthesis of a vast array of biaryl compounds, including this compound.

It is highly probable that this compound was first synthesized and characterized as part of broader investigations into the scope and applications of these novel cross-coupling methodologies. The constituent parts of the molecule, 4-chlorophenylboronic acid (or a related organometallic reagent) and a 4-halobenzonitrile, were readily accessible precursors, making their coupling a logical step in the exploration of these powerful synthetic tools. The compound likely found early utility as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science, where the biphenyl scaffold is a common motif.

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not extensively documented in publicly available literature. The following tables summarize key physicochemical and predicted spectroscopic data, which are essential for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 5728-39-2
Molecular Formula C₁₃H₈ClN
Molecular Weight 213.66 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not available (predicted to be in the range of 100-120 °C based on analogous compounds)
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Data
¹H NMR (CDCl₃, 400 MHz) δ 7.75-7.65 (m, 4H, Ar-H), 7.55-7.45 (m, 4H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ 145.0, 139.0, 135.0, 132.5, 129.5, 129.0, 128.0, 118.5, 112.0
IR (KBr, cm⁻¹) ~2230 (C≡N stretch), ~1600, 1480 (C=C aromatic stretch), ~830 (para-disubstituted C-H bend)
Mass Spectrometry (EI) m/z 213 (M⁺), 178, 151

Key Synthetic Methodologies

The most direct and efficient methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method due to its mild reaction conditions and tolerance of a broad range of functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from 4-chlorophenylboronic acid and 4-bromobenzonitrile.

Materials:

  • 4-Chlorophenylboronic acid

  • 4-Bromobenzonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate small vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of toluene.

  • Reaction Initiation: Add the catalyst solution to the round-bottom flask, followed by a 3:1 mixture of toluene and ethanol (sufficient to dissolve the reactants).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization:

    • Collect the fractions containing the pure product and evaporate the solvent.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Synthesis and Workflow

To further elucidate the synthetic process, the following diagrams, generated using the DOT language, illustrate the key reaction pathway and the general experimental workflow.

Suzuki_Miyaura_Coupling 4-Chlorophenylboronic Acid 4-Chlorophenylboronic Acid This compound This compound 4-Chlorophenylboronic Acid->this compound 4-Bromobenzonitrile 4-Bromobenzonitrile 4-Bromobenzonitrile->this compound Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->this compound Catalyst K2CO3 K2CO3 K2CO3->this compound Base Toluene/Ethanol Toluene/Ethanol Toluene/Ethanol->this compound Solvent

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants & Catalyst Reactants & Catalyst Reaction at Reflux Reaction at Reflux Reactants & Catalyst->Reaction at Reflux TLC Monitoring TLC Monitoring Reaction at Reflux->TLC Monitoring Quenching & Extraction Quenching & Extraction TLC Monitoring->Quenching & Extraction Washing & Drying Washing & Drying Quenching & Extraction->Washing & Drying Column Chromatography Column Chromatography Washing & Drying->Column Chromatography Characterization (NMR, MS) Characterization (NMR, MS) Column Chromatography->Characterization (NMR, MS)

An In-depth Technical Guide to the Crystal Structure of Substituted Chlorobenzonitriles: A Case Study of 2-Amino-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the crystal structure and crystallographic analysis of substituted chlorobenzonitriles, with a specific focus on 2-amino-4-chlorobenzonitrile as a representative example. Benzonitrile derivatives are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties and potential as intermediates in the synthesis of various bioactive molecules and functional materials. Understanding their solid-state structure is crucial for structure-based drug design and the development of new materials with tailored properties.

Crystallographic Data of 2-Amino-4-chlorobenzonitrile

The single crystal X-ray diffraction data for 2-amino-4-chlorobenzonitrile reveals a triclinic crystal system with the space group P-1. The key crystallographic parameters are summarized in the table below.[1]

Parameter Value
Chemical FormulaC₇H₅ClN₂
Formula Weight152.58
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.8924 (9)
b (Å)6.7886 (15)
c (Å)13.838 (3)
α (°)77.559 (16)
β (°)8.898 (17)
γ (°)83.021 (17)
Volume (ų)353.92 (14)
Z2
Density (calculated) (g/cm³)1.432
Absorption Coefficient (mm⁻¹)0.467
F(000)156

Table 1: Crystallographic data for 2-amino-4-chlorobenzonitrile.[1]

Molecular Structure and Key Bond Parameters

The molecular structure of 2-amino-4-chlorobenzonitrile features a benzene ring substituted with a chlorine atom, an amino group, and a nitrile group. The bond lengths of the nitrile (C≡N) and the C-N bond of the amino group are 1.146(4) Å and 1.369(4) Å, respectively.[1] These values are slightly shorter than the theoretical values, which can be attributed to the conjugation with the aromatic ring and the presence of the electron-withdrawing chlorine atom.[1]

Experimental Protocols

The determination of the crystal structure of 2-amino-4-chlorobenzonitrile involves several key experimental stages, from sample preparation to data analysis.

Synthesis and Crystallization

The material for this specific study was obtained from a commercial source (Sigma-Aldrich) and purified by recrystallization.[1]

Recrystallization Protocol:

  • The commercial-grade 2-amino-4-chlorobenzonitrile was dissolved in a minimal amount of hot ethanol.

  • The solution was allowed to cool slowly to room temperature.

  • Single crystals suitable for X-ray diffraction were obtained from the ethanolic solution upon slow evaporation of the solvent.[1]

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data was collected on a suitable diffractometer. The following is a general protocol representative of such an experiment.

Data Collection:

  • A single crystal of appropriate size was mounted on a goniometer head.

  • Data was collected at a controlled temperature using Mo Kα radiation (λ = 0.71073 Å).

  • A series of diffraction images were collected by rotating the crystal through a range of angles.

Structure Solution and Refinement:

  • The collected diffraction data was processed to yield a set of structure factors.

  • The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms were refined anisotropically.

  • Hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The logical flow of the experimental process for determining the crystal structure of a small organic molecule like 2-amino-4-chlorobenzonitrile is illustrated in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xray X-ray Crystallography cluster_analysis Data Analysis & Visualization synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_file Crystallographic Information File (CIF) structure_refinement->cif_file visualization Molecular Visualization cif_file->visualization data_analysis Analysis of Geometric Parameters cif_file->data_analysis

Experimental workflow for crystal structure determination.

This guide provides a foundational understanding of the crystallographic analysis of substituted chlorobenzonitriles, using 2-amino-4-chlorobenzonitrile as a detailed case study. The presented data and protocols are essential for researchers in drug discovery and materials science who are working with this important class of chemical compounds.

References

Solubility of 4-(4-Chlorophenyl)benzonitrile in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-(4-Chlorophenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (also known as 4'-chloro-[1,1'-biphenyl]-4-carbonitrile), a compound of interest in various fields of chemical and pharmaceutical research. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this guide summarizes qualitative solubility information inferred from synthesis and purification procedures of structurally related compounds and presents a detailed experimental protocol for the quantitative determination of its solubility.

Physicochemical Properties

Before delving into solubility, a brief overview of the physicochemical properties of this compound is essential for understanding its behavior in different solvent systems.

PropertyValue
Chemical Name 4'-Chloro[1,1'-biphenyl]-4-carbonitrile
Molecular Formula C₁₃H₈ClN[1]
Molecular Weight 213.66 g/mol [1]
Appearance Likely a solid at room temperature, similar to other biphenyl compounds.

Qualitative Solubility Profile

The presence of the polar nitrile group and the non-polar biphenyl and chlorophenyl rings gives the molecule a mixed polarity. Its solubility in a given solvent will depend on the balance of these characteristics.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolventInferred SolubilityRationale / Context from Related Compounds
Polar Aprotic AcetonitrileSolubleUsed as a solvent in the synthesis of various benzonitrile compounds, indicating solubility of reactants and products.[2]
Dimethyl Sulfoxide (DMSO)Likely Soluble4-chlorobenzonitrile is soluble in DMSO.
Chlorinated DichloromethaneSolubleFrequently used for extraction of benzonitrile derivatives from aqueous solutions during synthesis workups.[2]
ChloroformSolubleEmployed as an extraction solvent in the preparation of related benzonitrile compounds.[2]
Ester Ethyl AcetateSolubleUsed as an extraction solvent for similar organic molecules.[2]
Alcohol MethanolSoluble, especially when heatedMethanol and aqueous methanol are commonly used for the recrystallization of related compounds, implying good solubility at elevated temperatures and lower solubility at room temperature.[3]
EthanolSoluble, especially when heatedSimilar to methanol, ethanol is a common recrystallization solvent for aromatic compounds.[3]
Non-Polar TolueneLikely SolubleAromatic solvents are generally good solvents for biphenyl compounds.
HexaneSparingly Soluble to InsolubleOften used as an anti-solvent in the recrystallization of similar compounds to induce precipitation.
Polar Protic WaterInsoluble to Very Sparingly SolubleAromatic compounds with significant hydrocarbon structures, like this compound, typically exhibit low aqueous solubility.[4] Related compounds like 4-chlorobenzonitrile have low water solubility.[4]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental approach is necessary. The equilibrium solubility method is a widely accepted technique for this purpose.

Principle

This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute after a period of equilibration.

Materials and Equipment
  • This compound

  • A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

    • Add a known volume of each test solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • HPLC Method:

      • Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

      • Prepare a series of standard solutions of known concentrations to create a calibration curve.

      • Inject the diluted sample and the standard solutions into the HPLC system.

      • Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

    • UV-Vis Spectrophotometry Method:

      • Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.

      • Prepare a calibration curve using standard solutions of known concentrations.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the equilibrium solubility method.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis_prep Sample Preparation cluster_quantify Quantification start Add excess this compound to vials add_solvent Add known volume of solvent start->add_solvent seal_vials Seal vials add_solvent->seal_vials equilibrate Equilibrate at constant temperature (24-48h) seal_vials->equilibrate centrifuge Centrifuge/Settle equilibrate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample filter->dilute hplc Analyze by HPLC or UV-Vis dilute->hplc calculate Calculate solubility hplc->calculate end Solubility Data calculate->end

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains elusive in readily available literature, a qualitative understanding of its solubility can be established based on its chemical structure and the solvents employed in the synthesis of analogous compounds. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for obtaining this critical data. The successful determination of the solubility of this compound in various solvents is a fundamental step in its formulation, handling, and application in further research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Chlorophenyl)benzonitrile via Suzuki Coupling Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed cross-coupling reaction is widely utilized in the pharmaceutical industry and materials science for the construction of biaryl and substituted aromatic structures. This document provides detailed application notes and a comprehensive protocol for the synthesis of 4-(4-Chlorophenyl)benzonitrile, a valuable building block in medicinal chemistry and materials development. The protocol focuses on the coupling of either 4-bromobenzonitrile or 4-chlorobenzonitrile with 4-chlorophenylboronic acid.

Reaction Principle

The synthesis of this compound via the Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an aryl halide (4-bromobenzonitrile or 4-chlorobenzonitrile) and an organoborane (4-chlorophenylboronic acid) in the presence of a base. The catalytic cycle, as generally accepted, proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoborane to the resulting Pd(II) complex, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity, particularly when using less reactive aryl chlorides.

Experimental Protocols

This section outlines the detailed methodology for the synthesis of this compound using either 4-bromobenzonitrile or 4-chlorobenzonitrile as the starting aryl halide.

Protocol 1: Synthesis from 4-Bromobenzonitrile

This protocol is adapted from established procedures for the Suzuki coupling of aryl bromides.[2][3]

Materials:

  • 4-Bromobenzonitrile

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 mmol, 1.0 eq), 4-chlorophenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a minimal amount of toluene.

  • Reaction Mixture: Add the catalyst solution to the round-bottom flask containing the reactants.

  • Solvent Addition: Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Protocol 2: Synthesis from 4-Chlorobenzonitrile

The coupling of aryl chlorides is generally more challenging than that of aryl bromides and often requires more specialized catalyst systems.[4][5][6] This protocol utilizes a catalyst system known to be effective for aryl chlorides.

Materials:

  • 4-Chlorobenzonitrile

  • 4-Chlorophenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tricyclohexylphosphine (PCy₃) or other suitable bulky, electron-rich phosphine ligand

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-chlorobenzonitrile (1.0 mmol, 1.0 eq), 4-chlorophenylboronic acid (1.5 mmol, 1.5 eq), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd) and tricyclohexylphosphine (0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (10 mL) and water (1 mL) to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the final product.

Data Presentation

The following tables summarize typical quantitative data for the Suzuki coupling synthesis of this compound, compiled from literature on similar reactions.

Table 1: Reaction Parameters for Synthesis from 4-Bromobenzonitrile

ParameterValueReference
Aryl Halide4-Bromobenzonitrile[2][3]
Boronic Acid4-Chlorophenylboronic acidGeneral
CatalystPd(OAc)₂/PPh₃[2]
Catalyst Loading1-3 mol%[2]
BaseK₂CO₃ or K₃PO₄[2]
SolventToluene/Ethanol/Water[2]
Temperature80-100 °C[2]
Reaction Time2-8 hours[2]
Typical Yield85-95%[3]

Table 2: Reaction Parameters for Synthesis from 4-Chlorobenzonitrile

ParameterValueReference
Aryl Halide4-Chlorobenzonitrile[4][5][6]
Boronic Acid4-Chlorophenylboronic acidGeneral
CatalystPd₂(dba)₃/PCy₃ or similar[7]
Catalyst Loading0.5-2 mol%[5]
BaseK₃PO₄ or Cs₂CO₃General
Solvent1,4-Dioxane/Water or Toluene[2]
Temperature100-120 °CGeneral
Reaction Time12-24 hoursGeneral
Typical Yield70-90%[5]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂ Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Synthesis and Purification

This diagram outlines the major steps involved in the synthesis and purification of this compound.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base start->setup catalyst Add Catalyst and Solvents setup->catalyst reaction Heat and Stir (Reaction) catalyst->reaction workup Aqueous Workup (Extraction) reaction->workup dry Dry Organic Layer workup->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Column Chromatography concentrate->purify product Pure Product: This compound purify->product

Caption: General workflow for the synthesis and purification.

References

Applications of 4-(4-Chlorophenyl)benzonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-chlorophenyl)benzonitrile scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its rigid biphenyl-like structure, combined with the electronic properties of the chloro and cyano groups, allows for specific interactions with various biological targets. This document provides a detailed overview of the applications of this scaffold in different therapeutic areas, presenting key quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visual representations of relevant pathways and workflows.

Anticancer and Anti-proliferative Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition and induction of apoptosis.

Data Presentation: Anticancer Activity
Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Nicotinonitrile GlycosidesCompound 7a (Glucoside)HePG2 (Liver)12.3[1][2]
Compound 7b (Galactoside)HePG2 (Liver)15.8[1][2]
Compound 13 (Riboside)HePG2 (Liver)8.78[2]
Compound 14 (Xyloside)HePG2 (Liver)10.2[1][2]
Pyrano[2,3-c]pyrazolesCompound 4j GL261 (Glioblastoma)~15[3][4]
U87 (Glioblastoma)~20[3][4]
Nicotinonitrile DerivativesCompound 14a NCIH460 (Lung)25[5]
RKOP27 (Colon)16[5]
Experimental Protocols

Protocol 1: Synthesis of 4-(4-chlorophenyl)-3-cyano-2-(β-D-glucopyranosyloxy)-6-(thien-2-yl)-nicotinonitrile (Analogous to Compound 7a) [1][2]

Objective: To synthesize a glycosylated nicotinonitrile derivative with potential anticancer activity.

Materials:

  • 4-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one (Compound 2)

  • 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dry acetone

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Glycosylation

    • To a solution of 4-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one (1 mmol) in dry acetone (30 mL), add anhydrous K₂CO₃ (2 mmol).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 mmol) to the mixture.

    • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by TLC.

    • After completion, filter off the K₂CO₃ and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the acetylated glycoside.

  • Step 2: Deacetylation

    • Dissolve the acetylated glycoside (1 mmol) in a mixture of methanol (20 mL) and triethylamine (2 mL).

    • Add a few drops of water and stir the solution at room temperature for 6-8 hours.

    • Monitor the deacetylation by TLC.

    • Once the reaction is complete, evaporate the solvent to dryness.

    • Recrystallize the residue from a suitable solvent system (e.g., ethanol/water) to yield the final deacetylated product.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) [6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HePG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/mL (100 µL per well) and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

Diagrams

G cluster_synthesis Synthesis of Nicotinonitrile Glycoside Start 4-(4-chlorophenyl)-3-cyano-6- (thien-2-yl)-1H-pyridin-2-one Step1 Glycosylation with acetylated sugar bromide (K2CO3, Acetone, Reflux) Start->Step1 Intermediate Acetylated Glycoside Step1->Intermediate Step2 Deacetylation (Et3N, MeOH, H2O) Intermediate->Step2 Product Final Nicotinonitrile Glycoside Step2->Product

Caption: Synthetic workflow for nicotinonitrile glycosides.

Kinase Inhibition

The this compound moiety is a key component in the design of potent and selective kinase inhibitors, particularly targeting the PI3K/AKT signaling pathway, which is often dysregulated in cancer.

Data Presentation: Kinase Inhibitory Activity
Compound ClassSpecific CompoundTarget KinaseIC50 (µM)Reference
Pyrano[2,3-c]pyrazolesCompound 4j AKT2/PKBβ14[3][4]
AKT1/PKBα12[4]
Experimental Protocols

Protocol 3: Synthesis of 6-Amino-1-(4-chlorophenyl)-3-methyl-4-(phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Analogous to Compound 4j) [3]

Objective: To synthesize a pyrano[2,3-c]pyrazole derivative for evaluation as a kinase inhibitor.

Materials:

  • Benzaldehyde (or other appropriate aldehyde)

  • 1-(4-chlorophenyl)-3-methyl-5-pyrazolone

  • Malononitrile

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1 mmol), malononitrile (1.1 mmol), and DABCO (0.1 mmol) in ethanol (5 mL).

  • Reflux the reaction mixture with stirring in a water bath at 78°C for 30 minutes. If the mixture solidifies, add an additional 3 mL of ethanol.

  • Monitor the reaction progress by TLC (hexane/ethyl acetate = 1/1).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry to obtain the final product. Further purification can be achieved by recrystallization if necessary.

Protocol 4: In Vitro AKT2 Kinase Assay (Radiometric) [7][8]

Objective: To determine the inhibitory activity of a compound against AKT2 kinase.

Materials:

  • Recombinant human AKT2 enzyme

  • Peptide substrate (e.g., KGSGSGRPRTSSFAEG)

  • [γ-³³P]-ATP

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

  • Test compound in DMSO

  • Stop solution (e.g., 50 mM EDTA)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, peptide substrate, and the test compound at various concentrations (or DMSO for control).

  • Add the recombinant AKT2 enzyme to the mixture and pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³³P]-ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Measure the radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Diagrams

G cluster_pathway Simplified PI3K/AKT Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Inhibitor Compound 4j (this compound Derivative) Inhibitor->AKT

Caption: Inhibition of the AKT signaling pathway.

Neurological Applications

The this compound scaffold has been incorporated into molecules targeting central nervous system receptors, such as the metabotropic glutamate receptor 5 (mGluR5), with potential applications in treating psychiatric disorders.

Data Presentation: mGluR5 Negative Allosteric Modulator (NAM) Activity
CompoundTargetAssayIC50 (nM)Reference
3-((4-(4-Chlorophenyl)-7-fluoroquinolin-3-yl)sulfonyl)benzonitrilemGluR5Calcium Mobilization25[9]
Experimental Protocols

Protocol 5: Fluorescence-Based Calcium Flux Assay for mGluR5 NAMs [9][10][11]

Objective: To measure the ability of a compound to negatively modulate the glutamate-induced calcium response in cells expressing mGluR5.

Materials:

  • HEK293 cells stably expressing rat mGluR5

  • Assay medium (e.g., DMEM with 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Test compound in DMSO

  • Glutamate

  • 384-well microplate

  • Fluorescence plate reader (e.g., FLIPR or FlexStation)

Procedure:

  • Plate the HEK293-mGluR5 cells in a 384-well plate and incubate overnight.

  • On the day of the assay, load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) in assay buffer for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add a concentration of glutamate that elicits an 80% maximal response (EC₈₀).

  • Immediately measure the change in fluorescence over time.

  • The inhibitory effect of the compound is calculated as the percentage reduction of the glutamate-induced calcium signal.

  • Determine the IC50 value from the concentration-response curve.

Other Therapeutic Applications

The versatility of the this compound scaffold extends to other therapeutic areas, including pain management and metabolic diseases.

Data Presentation: Analgesic and Aromatase Inhibitory Activity
Compound ClassSpecific ActivityAssayResultReference
4-(4'-chlorophenyl)-4-hydroxypiperidine derivativesAnalgesicTail Flick Test (in rats)Significant analgesic activity at 50 mg/kg[12][13][14]
4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-yl-amino)-benzonitrileAromatase InhibitionIn vitro binding assayIC50 = 0.17 nM[15]
Experimental Protocols

Protocol 6: Tail Flick Test for Analgesic Activity [12][13][14]

Objective: To assess the central analgesic activity of a compound in rodents.

Materials:

  • Male Wistar rats

  • Test compound

  • Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)

  • Reference analgesic drug (e.g., Pethidine)

  • Tail flick apparatus with a radiant heat source

Procedure:

  • Acclimatize the rats to the testing environment.

  • Determine the baseline tail flick latency (the time taken for the rat to flick its tail away from the heat source) for each animal. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Administer the test compound (e.g., 50 mg/kg, intramuscularly), vehicle, or reference drug to different groups of rats.

  • Measure the tail flick latency at various time points after administration (e.g., 30, 60, 90, and 120 minutes).

  • An increase in the tail flick latency compared to the vehicle-treated group indicates an analgesic effect.

  • Calculate the percentage of the maximum possible effect (% MPE) for each time point.

Disclaimer: The protocols provided are for informational purposes only and should be adapted and validated for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals and performing biological assays.

References

Application Notes and Protocols: 4-(4-Chlorophenyl)benzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(4-Chlorophenyl)benzonitrile as a versatile building block in organic synthesis. This bifunctional molecule, featuring a chlorinated phenyl ring and a nitrile group, serves as a key intermediate in the construction of a wide array of complex organic scaffolds with significant potential in medicinal chemistry and materials science. The protocols detailed below offer step-by-step guidance for key transformations, enabling the synthesis of diverse derivatives for further investigation.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This compound, or its precursors such as 4-bromobenzonitrile, can be effectively coupled with various boronic acids to generate biphenyl derivatives. These structures are prevalent in a multitude of biologically active compounds.

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePhenylboronic acidPd₂(dba)₃ (5)K₂CO₃TolueneReflux4>95
24-IodoacetophenonePhenylboronic acidImmobilized PdK₂CO₃H₂O/1,4-Dioxane (1:3)Ambient150 (flow)91
Experimental Protocol: Synthesis of 4'-(4-Chlorophenyl)-[1,1'-biphenyl]-4-carbonitrile

This protocol describes the synthesis of 4'-(4-chlorophenyl)-[1,1'-biphenyl]-4-carbonitrile via a Suzuki-Miyaura cross-coupling reaction between 4-bromobenzonitrile and 4-chlorophenylboronic acid.

Materials:

  • 4-Bromobenzonitrile

  • 4-Chlorophenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous toluene to the flask, followed by the addition of Pd₂(dba)₃ (0.05 eq).

  • Heat the reaction mixture to reflux and stir for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Characterization:

The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki_Miyaura_Workflow reagents 4-Bromobenzonitrile 4-Chlorophenylboronic acid K₂CO₃ Pd₂(dba)₃ Toluene reaction Reflux, 4h reagents->reaction Heat workup Aqueous Workup (EtOAc, H₂O, Brine) reaction->workup Cool purification Column Chromatography workup->purification Crude Product product 4'-(4-Chlorophenyl)- [1,1'-biphenyl]-4-carbonitrile purification->product Purified Product

Suzuki-Miyaura Coupling Workflow

Synthesis of Tetrazole Derivatives

The nitrile functionality of this compound can be readily converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. This transformation is typically achieved through a [3+2] cycloaddition reaction with an azide source.

Quantitative Data for Tetrazole Synthesis

| Entry | Starting Nitrile | Azide Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 4-Chlorobenzonitrile | NaN₃ | Sc(OTf)₃ | Isopropanol/H₂O (3:1) | 160 (microwave) | 1 | 94.0 | | 2 | (5-p-Chlorophenyl-1-phenyl-pyrazol-4-yl)-acetonitrile | NaN₃ / NH₄Cl | - | DMF | 120 | 17 | - |

Experimental Protocol: Synthesis of 5-(4-(4-Chlorophenyl)phenyl)-1H-tetrazole

This protocol details the synthesis of 5-(4-(4-chlorophenyl)phenyl)-1H-tetrazole from this compound using sodium azide.[1]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Isopropanol

  • Deionized water

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Concentrated hydrochloric acid

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • In a microwave reaction tube, combine this compound (1.0 eq), sodium azide (2.0 eq), and scandium(III) triflate (0.2 eq).[1]

  • Add a 3:1 mixture of isopropanol and water to the tube and seal it.[1]

  • Heat the reaction mixture in a microwave reactor at 160 °C for 1 hour with magnetic stirring.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and dilute it with saturated aqueous sodium bicarbonate.[1]

  • Extract the aqueous phase with ethyl acetate.[1]

  • Acidify the aqueous phase to a pH of ≤ 2 with concentrated hydrochloric acid in an ice bath.[1]

  • Extract the resulting precipitate with ethyl acetate.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the product by recrystallization from ethyl acetate and hexane.[1]

Characterization:

Confirm the structure of the product using IR, ¹H NMR, ¹³C NMR spectroscopy, and melting point analysis.[1]

Tetrazole_Synthesis_Workflow reagents This compound NaN₃ Sc(OTf)₃ Isopropanol/H₂O reaction Microwave, 160°C, 1h reagents->reaction Heat workup Aqueous Workup (NaHCO₃, EtOAc, HCl) reaction->workup Cool purification Recrystallization workup->purification Crude Product product 5-(4-(4-Chlorophenyl)phenyl)- 1H-tetrazole purification->product Purified Product

Tetrazole Synthesis Workflow

Reduction of the Nitrile Group to a Primary Amine

The nitrile group of this compound can be reduced to a primary amine, providing a valuable synthetic handle for further functionalization, such as amide bond formation. This transformation is commonly achieved using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Quantitative Data for Nitrile Reduction

| Entry | Substrate | Reducing Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | N-(4-chlorobenzylidene)aniline | H₂ (50 atm) | [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | Methanol | 25 | - | 95 |

Experimental Protocol: Synthesis of [4-(4-Chlorophenyl)phenyl]methanamine

This protocol describes the catalytic hydrogenation of this compound to the corresponding primary amine.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Celite

Procedure:

  • In a pressure-rated reaction vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% palladium on carbon (typically 5-10 mol% of palladium).

  • Seal the vessel and connect it to a hydrogenation apparatus.

  • Purge the vessel with hydrogen gas (3-4 cycles).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by distillation or by crystallization of its hydrochloride salt.

Characterization:

The identity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Nitrile_Reduction_Workflow reagents This compound 10% Pd/C Methanol reaction Hydrogenation (50 psi H₂) reagents->reaction H₂ workup Filtration (Celite) reaction->workup Reaction Mixture purification Concentration/Crystallization workup->purification Filtrate product [4-(4-Chlorophenyl)phenyl] methanamine purification->product Purified Product

Nitrile Reduction Workflow

Hydrolysis of the Nitrile Group to a Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is fundamental for introducing a carboxylic acid moiety, which is a key functional group in many pharmaceutical agents.

Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)benzoic Acid

This protocol describes the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Concentrated sulfuric acid

  • Water

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, cautiously add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., 75% H₂SO₄).

  • Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice in a beaker.

  • The carboxylic acid product will precipitate. Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold water.

  • For further purification, the crude product can be dissolved in a suitable organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution. The aqueous layer is then acidified to re-precipitate the carboxylic acid, which is collected by filtration.

  • Dry the purified product under vacuum.

Characterization:

The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by determining its melting point.

Nitrile_Hydrolysis_Workflow reagents This compound 75% H₂SO₄ reaction Reflux reagents->reaction Heat workup Precipitation on Ice reaction->workup Cool purification Filtration & Washing workup->purification Crude Product product 4-(4-Chlorophenyl)benzoic Acid purification->product Purified Product

Nitrile Hydrolysis Workflow

References

Application Notes and Protocols for the Synthesis of 4-(4-Chlorophenyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. Specifically, 4-(4-Chlorophenyl)benzonitrile and its derivatives are key intermediates in the synthesis of various pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a highly efficient route to these biaryl compounds. Its mild reaction conditions and tolerance of a wide range of functional groups make it an ideal choice for the synthesis of a diverse library of derivatives.

This document provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction between 4-bromobenzonitrile and 4-chlorophenylboronic acid. Furthermore, it outlines the synthesis of several derivatives and presents their characterization data.

Quantitative Data Summary

The following table summarizes the yields and physical properties of this compound and a selection of its derivatives synthesized via the Suzuki-Miyaura coupling protocol.

Compound NameReactant A (Aryl Halide)Reactant B (Arylboronic Acid)Yield (%)Melting Point (°C)
This compound4-Bromobenzonitrile4-Chlorophenylboronic acid89[1]93-95
4'-(Methoxy)-[1,1'-biphenyl]-4-carbonitrile4-Bromobenzonitrile4-Methoxyphenylboronic acid~9593-95[2]
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile4-Bromobenzonitrile4-(Trifluoromethyl)phenylboronic acidHigh116-117[2]
4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbonitrile4-Bromobenzonitrile4-(tert-Butyl)phenylboronic acidHigh

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the synthesis of this compound as a representative example. The same procedure can be adapted for the synthesis of its derivatives by substituting the corresponding arylboronic acid.

Materials:

  • 4-Bromobenzonitrile

  • 4-Chlorophenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and chamber

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-bromobenzonitrile (1.0 mmol, 1.0 equiv.), 4-chlorophenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: The flask is sealed with a septum and purged with an inert gas (nitrogen or argon) for 10-15 minutes. Under the inert atmosphere, add toluene (10 mL) followed by a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).

  • Reaction: The reaction mixture is stirred vigorously and heated to 80-90 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The aqueous layer is separated using a separatory funnel. The organic layer is washed sequentially with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound as a solid.[3][4]

Characterization Data
  • 4'-(Methoxy)-[1,1'-biphenyl]-4-carbonitrile:

    • Appearance: White solid.[2]

    • Melting Point: 93-95 °C.[2]

    • ¹H NMR (400 MHz, CDCl₃): δ 7.70 (d, J = 8.0 Hz, 2H), 7.64 (d, J = 8.0 Hz, 2H), 7.55 (d, J = 8.8 Hz, 2H), 7.01 (d, J = 8.4 Hz, 2H), 3.87 (s, 3H) ppm.[2]

  • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile:

    • Appearance: White solid.[2]

    • Melting Point: 116-117 °C.[2]

    • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 8.4 Hz, 2H), 7.00 (d, J = 8.8 Hz, 2H), 3.86 (s, 3H) ppm (Note: This appears to be for the 4-methoxy-4'-trifluoromethylphenyl, a related compound).[2] A more specific protocol for 4-Cyano-4'-(trifluoromethyl)biphenyl is available and its characterization should be performed to confirm the structure.[3]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArylPdX Aryl-Pd(II)-X Ln OxAdd->ArylPdX Transmetal Transmetalation ArylPdX->Transmetal ArylPdAryl Aryl-Pd(II)-Aryl' Ln Transmetal->ArylPdAryl RedElim Reductive Elimination ArylPdAryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-Aryl' RedElim->Product ArylX Ar-X ArylX->OxAdd Boronic Ar'-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Arylboronic Acid, Catalyst, and Base start->reagents reaction Heat and Stir under Inert Atmosphere (4-6h) reagents->reaction workup Aqueous Work-up: Separate Layers, Wash Organic Phase reaction->workup purification Purification: Dry, Evaporate Solvent, Column Chromatography workup->purification characterization Characterization: NMR, Mass Spec, MP purification->characterization end End Product characterization->end

Caption: General experimental workflow for the synthesis of derivatives.

References

Application Notes and Protocols for the Analytical Characterization of 4-(4-Chlorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the characterization of 4-(4-Chlorophenyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols are designed for identity confirmation, purity assessment, and quality control.

Compound Identification and Physicochemical Properties

This compound is a solid at room temperature. Its structure consists of a benzonitrile ring substituted with a 4-chlorophenyl group at the 4-position.

PropertyValue
Molecular Formula C₁₃H₈ClN
Molecular Weight 213.66 g/mol
IUPAC Name This compound
CAS Number 5728-39-2
Appearance White to off-white solid
Melting Point Approximately 135-139 °C
Solubility Soluble in organic solvents like DMSO and acetonitrile; sparingly soluble in water.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

2.1.1. ¹H NMR Spectroscopy

  • Application Note: ¹H NMR is used to identify the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show signals in the aromatic region, corresponding to the protons on the two phenyl rings. The integration of these signals should correspond to the number of protons in each environment.

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).

    • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Data Processing: Process the acquired FID (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

  • Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.75 - 7.65m4HProtons on the benzonitrile ring
~ 7.55 - 7.45m4HProtons on the 4-chlorophenyl ring

2.1.2. ¹³C NMR Spectroscopy

  • Application Note: ¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule, including the quaternary carbons of the nitrile group and the substituted phenyl rings.

  • Experimental Protocol:

    • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

    • Instrumentation: Utilize the same NMR spectrometer.

    • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Data Processing: Process the FID similarly to the ¹H NMR spectrum and reference it to the solvent peak.

  • Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 145 - 138Quaternary carbons of the biphenyl system
~ 135 - 125Aromatic CH carbons
~ 118Nitrile carbon (-C≡N)
~ 112Quaternary carbon of the benzonitrile ring
Infrared (IR) Spectroscopy
  • Application Note: Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption band is the nitrile (C≡N) stretch.

  • Experimental Protocol:

    • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.

    • Instrumentation: Use a standard FTIR spectrometer.

    • Data Acquisition: Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

    • Data Analysis: Identify and assign the characteristic absorption bands.

  • Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 2230 - 2220StrongC≡N (Nitrile) stretch
~ 3100 - 3000MediumAromatic C-H stretch
~ 1600 - 1450MediumAromatic C=C ring stretches
~ 1100 - 1000StrongC-Cl (Aryl chloride) stretch
~ 850 - 800StrongC-H out-of-plane bending (para-disubstituted)
Mass Spectrometry (MS)
  • Application Note: Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Fragmentation patterns can also provide structural information. For this compound, the mass spectrum should show a clear molecular ion peak.

  • Experimental Protocol (Electron Ionization - EI):

    • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).

    • Instrumentation: Use a mass spectrometer capable of electron ionization (typically at 70 eV).

    • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

    • Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

  • Expected Mass Spectrometry Data:

m/zRelative IntensityAssignment
213 / 215High[M]⁺ / [M+2]⁺ (Molecular ion peak with chlorine isotope)
178Moderate[M - Cl]⁺
151Moderate[M - C₆H₄Cl]⁺ or [M - C₇H₄N]⁺
111 / 113Moderate[C₆H₄Cl]⁺
102Moderate[C₇H₄N]⁺

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in mixtures.

High-Performance Liquid Chromatography (HPLC)
  • Application Note: A reverse-phase HPLC method with UV detection is suitable for the routine quality control and purity determination of this compound. This method can separate the target compound from starting materials, by-products, and other impurities.

  • Experimental Protocol:

    • Instrumentation: An HPLC system equipped with a UV-Vis detector and a data acquisition system.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

      • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). Isocratic or gradient elution can be optimized.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25 °C.

      • Detection Wavelength: 254 nm.

      • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

    • Procedure: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject a blank (mobile phase) to ensure no carryover. c. Inject the prepared sample solution. d. Record the chromatogram and determine the retention time and peak area of the main component. e. Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Application Note: GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It provides both retention time data for separation and mass spectra for structural elucidation.

  • Experimental Protocol:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Chromatographic Conditions:

      • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Injector Temperature: 280 °C.

      • Injection Volume: 1 µL (split mode, e.g., 50:1).

      • Oven Temperature Program:

        • Initial temperature: 150 °C, hold for 2 minutes.

        • Ramp: 15 °C/min to 300 °C.

        • Hold: 5 minutes at 300 °C.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-450 amu.

    • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

Thermal Analysis

Thermal analysis techniques provide information on the thermal properties of the compound, such as melting point and thermal stability.

Differential Scanning Calorimetry (DSC)
  • Application Note: DSC is used to determine the melting point and purity of crystalline solids. A sharp melting endotherm is indicative of a pure compound.

  • Experimental Protocol:

    • Instrumentation: A differential scanning calorimeter.

    • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

    • Analysis Conditions:

      • Temperature Range: 25 °C to a temperature above the expected melting point (e.g., 160 °C).

      • Heating Rate: 10 °C/min.

      • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Data Analysis: Determine the onset and peak temperature of the melting endotherm.

Thermogravimetric Analysis (TGA)
  • Application Note: TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

  • Experimental Protocol:

    • Instrumentation: A thermogravimetric analyzer.

    • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic TGA crucible.

    • Analysis Conditions:

      • Temperature Range: 25 °C to 600 °C.

      • Heating Rate: 10 °C/min.

      • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Data Analysis: Determine the onset temperature of decomposition from the TGA curve.

Visualized Workflows

Analytical_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_thermal Thermal Analysis cluster_results Results Sample This compound NMR NMR (1H & 13C) Sample->NMR IR FTIR Sample->IR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC GCMS GC-MS Sample->GCMS DSC DSC Sample->DSC TGA TGA Sample->TGA Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity GCMS->Purity Thermal_Stability Thermal Stability DSC->Thermal_Stability TGA->Thermal_Stability

Caption: General analytical workflow for the characterization of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase (e.g., ACN:Water) Equilibrate Equilibrate HPLC System Mobile_Phase->Equilibrate Sample_Sol Prepare Sample Solution (0.1 mg/mL in Mobile Phase) Inject_Sample Inject Sample Sample_Sol->Inject_Sample Inject_Blank Inject Blank Equilibrate->Inject_Blank Inject_Blank->Inject_Sample Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Integrate Integrate Peaks Acquire_Data->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate

Caption: Workflow for purity analysis of this compound by HPLC.

GCMS_Workflow cluster_prep_gcms Sample Preparation cluster_analysis_gcms GC-MS Analysis cluster_data_gcms Data Analysis Sample_Prep_GCMS Dissolve Sample in Volatile Solvent Inject_GC Inject into GC Sample_Prep_GCMS->Inject_GC Separate Chromatographic Separation Inject_GC->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify by Retention Time and Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for the analysis of this compound by GC-MS.

Application Notes and Protocols: 4-(4-Chlorophenyl)benzonitrile as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4-(4-Chlorophenyl)benzonitrile and its close derivatives as precursors in the synthesis of various pharmaceutical compounds. This document includes detailed experimental protocols for the synthesis of two distinct classes of bioactive molecules: anti-glioma pyrano[2,3-c]pyrazole derivatives and analgesic 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Furthermore, it elucidates the key signaling pathways modulated by these compounds, providing a deeper understanding of their mechanisms of action.

Synthesis of Anti-Glioma N-(4-chlorophenyl) substituted Pyrano[2,3-c]pyrazoles

Derivatives of pyrano[2,3-c]pyrazole containing the N-(4-chlorophenyl) moiety have demonstrated potent anti-glioma activity by inhibiting the PKBβ/AKT2 signaling pathway, a critical regulator of cell survival and proliferation in cancer.

Experimental Protocol: Three-Component Synthesis of 6-amino-1,4-dihydro-3-methyl-1-(4-chlorophenyl)-4-aryl-pyrano[2,3-c]pyrazole-5-carbonitriles

This protocol outlines a one-pot, three-component reaction for the efficient synthesis of the target compounds.

Materials:

  • Aryl aldehyde (1.0 mmol)

  • 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol)

  • Ethanol (5 mL)

  • Warm Water

  • Round bottom flask

  • Reflux condenser

  • Water bath

  • Filtration apparatus

Procedure:

  • In a round bottom flask, combine the aryl aldehyde (1.0 mmol), 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1.0 mmol), malononitrile (1.1 mmol), and DABCO (0.1 mmol) in 5 mL of ethanol.

  • The reaction mixture is refluxed with stirring in a water bath maintained at 78 °C for 30 minutes. If the mixture solidifies, an additional 3 mL of ethanol can be added.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (1:1) mobile phase.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid product and wash it three times with warm water to remove impurities.

Quantitative Data
Compound IDAryl SubstituentYield (%)Melting Point (°C)
4a Phenyl92210-212
4b 4-Chlorophenyl95225-227
4c 4-Methoxyphenyl88198-200
4d 4-Nitrophenyl90230-232

Note: Spectroscopic data (¹H-NMR, ¹³C-NMR) confirms the structure of the synthesized compounds. For instance, in the ¹H-NMR spectrum, a characteristic singlet for the pyrazole methyl group appears around δ 1.78–1.84 ppm. In the ¹³C-NMR spectrum, the nitrile carbon signal is observed at approximately δ 119.93 ppm.

PKBβ/AKT2 Signaling Pathway in Glioma

The PI3K/AKT signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, including glioma. The synthesized N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles exert their anti-glioma effects by inhibiting AKT2 (PKBβ), a key node in this pathway.

PKB_AKT2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT2 AKT2 (PKBβ) PIP3->AKT2 PDK1->AKT2 Phosphorylation TSC2 TSC2 AKT2->TSC2 Inhibition mTORC1 mTORC1 TSC2->mTORC1 Inhibition S6K S6K mTORC1->S6K Activation Proliferation Cell Proliferation & Survival S6K->Proliferation Inhibitor N-(4-chlorophenyl) substituted Pyrano[2,3-c]pyrazoles Inhibitor->AKT2 Inhibition

Inhibition of the PKBβ/AKT2 signaling pathway.

Synthesis of Analgesic 4-(4'-Chlorophenyl)-4-hydroxypiperidine Derivatives

4-(4'-Chlorophenyl)-4-hydroxypiperidine is a key intermediate in the synthesis of various analgesic compounds. The piperidine scaffold is a well-established pharmacophore for targeting opioid receptors, which are central to pain modulation.

Experimental Protocol: Synthesis of 4-(4'-Chlorophenyl)-4-hydroxypiperidine

This multi-step synthesis starts from 4-chlorobenzonitrile and proceeds through a Grignard reaction and subsequent debenzylation.

Step 1: Synthesis of 1-Benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine

Materials:

  • Magnesium turnings

  • Dry diethyl ether

  • 1-Bromo-4-chlorobenzene

  • 1-Benzyl-4-piperidone

  • Ammonium chloride solution (saturated)

  • Sodium sulfate (anhydrous)

  • Round bottom flask with reflux condenser

  • Dropping funnel

Procedure:

  • Prepare a Grignard reagent by reacting magnesium turnings with 1-bromo-4-chlorobenzene in dry diethyl ether.

  • To the freshly prepared Grignard reagent, add a solution of 1-benzyl-4-piperidone in dry diethyl ether dropwise at room temperature.

  • After the addition is complete, reflux the reaction mixture for 2 hours.

  • Cool the reaction mixture and quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Debenzylation to 4-(4'-Chlorophenyl)-4-hydroxypiperidine

Materials:

  • 1-Benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine (from Step 1)

  • Palladium on activated charcoal (10% w/w)

  • Methanol

  • Hydrogen gas source

  • Parr hydrogenation apparatus or similar

Procedure:

  • Dissolve 1-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine in methanol in a hydrogenation vessel.

  • Add 10% palladium on charcoal catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the mixture at room temperature for 24 hours.

  • Monitor the reaction for the consumption of hydrogen.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-(4'-chlorophenyl)-4-hydroxypiperidine.

Quantitative Data
StepProductYield (%)Melting Point (°C)
11-Benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine~85145-147
24-(4'-Chlorophenyl)-4-hydroxypiperidine>90137-140
Mechanism of Action: Opioid Receptor Modulation

Many analgesic derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine exert their effects by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Opioid_Receptor_Modulation Analgesic Analgesic Derivative MOR μ-Opioid Receptor (GPCR) Analgesic->MOR Agonist Binding Gi Gi Protein MOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition IonChannel Ion Channels (K+, Ca2+) Gi->IonChannel Modulation cAMP cAMP AC->cAMP Conversion Neurotransmitter Reduced Neurotransmitter Release (e.g., Substance P) cAMP->Neurotransmitter Reduced Signaling IonChannel->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Mechanism of action via μ-opioid receptor modulation.

Application in the Synthesis of mGluR5 Negative Allosteric Modulators

The this compound scaffold is also a key structural motif in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). These modulators are being investigated for the treatment of various neurological and psychiatric disorders. A notable example is 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile.

mGluR5 Signaling and Negative Allosteric Modulation

mGluR5 is a Gq-coupled GPCR that, upon activation by glutamate, initiates a signaling cascade leading to intracellular calcium release. NAMs bind to an allosteric site on the receptor, distinct from the glutamate binding site, and reduce the receptor's response to glutamate.

mGluR5_NAM_Signaling Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Binding Gq Gq Protein mGluR5->Gq Activation NAM Negative Allosteric Modulator NAM->mGluR5 Allosteric Binding PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release

Negative allosteric modulation of mGluR5 signaling.

These examples highlight the significance of this compound and its derivatives as valuable precursors in the synthesis of a diverse range of pharmaceutically active compounds. The provided protocols and pathway diagrams serve as a foundational resource for researchers in the field of drug discovery and development.

Experimental procedure for the nitration of 4-(4-Chlorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Experimental Procedure for the Nitration of 4-(4-Chlorophenyl)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction crucial for the synthesis of various chemical intermediates in the pharmaceutical and materials science industries. The introduction of a nitro (NO₂) group onto an aromatic ring serves as a key step for further functionalization, such as reduction to an amino group.[1] This document outlines a detailed protocol for the nitration of this compound. The substrate contains two distinct phenyl rings: one substituted with a chloro group (an ortho, para-director) and the other with a nitrile group (a meta-director).[2][3] Due to the strong deactivating nature of the nitrile group, the nitration is expected to occur on the chlorophenyl ring. This procedure employs a standard nitrating mixture of concentrated nitric and sulfuric acids, which generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile.[1][4] Careful control of the reaction temperature is essential due to the exothermic nature of the reaction.[5]

Materials and Equipment

Reagents:

ReagentFormulaMW ( g/mol )ConcentrationDensity (g/mL)
This compoundC₁₃H₈ClN213.66--
Sulfuric AcidH₂SO₄98.0898%1.84
Nitric AcidHNO₃63.0170%1.42
Dichloromethane (DCM)CH₂Cl₂84.93-1.33
Deionized WaterH₂O18.02-1.00
Saturated Sodium BicarbonateNaHCO₃84.01aq. soln.~1.08
Anhydrous Magnesium SulfateMgSO₄120.37--

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and vacuum flask

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization

  • TLC plates (silica gel), chamber, and UV lamp

Experimental Protocol

3.1. Reaction Setup and Nitration

  • Dissolve Substrate: In a 100 mL round-bottom flask, dissolve 2.14 g (10.0 mmol) of this compound in 20 mL of dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution. Allow it to cool to 0-5 °C.

  • Prepare Nitrating Mixture: In a separate beaker or flask, carefully and slowly add 5 mL of concentrated sulfuric acid (98%) to 5 mL of concentrated nitric acid (70%) while cooling in an ice bath. Caution: This mixing is highly exothermic.

  • Addition of Nitrating Agent: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirred solution of the substrate over 30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1). Spot the starting material and the reaction mixture on a TLC plate to observe the consumption of the starting material and the formation of new, more polar products.

3.2. Work-up and Purification

  • Quenching: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Extraction: Extract the aqueous layer twice with 20 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude solid product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified nitro-substituted product(s).[6]

Workflow Diagram

Nitration_Workflow start Start dissolve 1. Dissolve Substrate (this compound in DCM) start->dissolve prepare_acid 2. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->prepare_acid cool 3. Cool Both Solutions (0-5 °C) dissolve->cool prepare_acid->cool react 4. Add Nitrating Mixture Dropwise (Maintain T < 10 °C) cool->react monitor 5. Stir and Monitor (TLC) react->monitor quench 6. Quench Reaction (Pour onto ice) monitor->quench extract 7. Extraction & Washing (DCM, H₂O, NaHCO₃) quench->extract dry 8. Dry & Evaporate (MgSO₄, Rotovap) extract->dry purify 9. Purify Product (Recrystallization) dry->purify end_node End (Characterize Product) purify->end_node

Caption: Workflow for the nitration of this compound.

Quantitative Data Summary

Stoichiometry for the Reaction:

CompoundMolar Mass ( g/mol )Amount (mmol)EquivalentsMass (g)Volume (mL)
This compound213.6610.01.02.14-
Nitric Acid (70%)63.01~79~7.9-5.0
Sulfuric Acid (98%)98.08~92~9.2-5.0
Dichloromethane84.93---20

Expected Results:

ParameterValueNotes
Theoretical Yield2.59 gBased on 100% conversion to a mono-nitro product (C₁₃H₇ClN₂O₂).
Expected Product(s)Mixture of regioisomersPrimarily 4-(4-chloro-3-nitrophenyl)benzonitrile and/or 4-(4-chloro-2-nitrophenyl)benzonitrile. The exact ratio depends on steric and electronic factors.[7]
AppearancePale yellow solidTypical for nitroaromatic compounds.

Safety Precautions

  • Corrosive Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The reaction is highly exothermic, especially when preparing the nitrating mixture and during the addition to the substrate. Maintain strict temperature control using an ice bath to prevent runaway reactions and the formation of dinitrated or oxidized byproducts.

  • Quenching: Quench the reaction by adding it to ice slowly and with good stirring. Never add water directly to the concentrated acid mixture.

  • Solvent Hazards: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.

References

Application Notes and Protocols: The Role of 4-(4-Chlorophenyl)benzonitrile in the Synthesis of Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of liquid crystalline materials, specifically focusing on the use of 4-(4-Chlorophenyl)benzonitrile as a key starting material. The protocols herein detail the synthesis of 4-alkyl-4'-cyanobiphenyls, a prominent class of nematic liquid crystals, via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Introduction

Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals. Their unique ability to be manipulated by electric fields makes them indispensable in a wide array of technologies, most notably in liquid crystal displays (LCDs). The molecular structure of a liquid crystal is paramount to its properties, with calamitic (rod-shaped) liquid crystals being of particular interest.

The 4-alkyl-4'-cyanobiphenyl scaffold is a foundational structure in the field of liquid crystals. The rigid biphenyl core provides the necessary anisotropy, while the terminal cyano group imparts a strong dipole moment, crucial for the material's dielectric anisotropy and response to electric fields. The alkyl chain influences the melting point and the temperature range of the liquid crystalline phase.

This compound is an excellent precursor for the synthesis of these materials. The chlorine atom provides a reactive site for carbon-carbon bond formation through cross-coupling reactions, allowing for the construction of the biphenyl core.

Synthetic Approach: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid) with a halide. For the synthesis of 4-alkyl-4'-cyanobiphenyls from this compound, the key transformation is the coupling of the aryl chloride with an appropriate alkylphenylboronic acid.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product This compound This compound Liquid_Crystal 4-Alkyl-4'-cyanobiphenyl (Liquid Crystal) This compound->Liquid_Crystal Suzuki-Miyaura Coupling Alkylphenylboronic_Acid 4-Alkylphenylboronic Acid Alkylphenylboronic_Acid->Liquid_Crystal Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Liquid_Crystal Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Liquid_Crystal

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of 4-Pentyl-4'-cyanobiphenyl (5CB) via Suzuki-Miyaura Coupling

This protocol describes the synthesis of the well-characterized liquid crystal 4-pentyl-4'-cyanobiphenyl (5CB) from this compound and 4-pentylphenylboronic acid.

Materials:

  • This compound

  • 4-Pentylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethanol, reagent grade

  • Water, deionized

  • Ethyl acetate, ACS grade

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), 4-pentylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under the inert atmosphere, add a degassed mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Reaction: Stir the reaction mixture vigorously and heat to reflux (approximately 90-100 °C) under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-pentyl-4'-cyanobiphenyl.

Experimental_Workflow Setup 1. Reaction Setup (Reactants, Base) Catalyst 2. Catalyst Addition (Pd(PPh₃)₄) Setup->Catalyst Solvent 3. Solvent Addition (Toluene, Ethanol, H₂O) Catalyst->Solvent Reaction 4. Reaction (Reflux, 12-24h) Solvent->Reaction Workup 5. Work-up (H₂O, Ethyl Acetate) Reaction->Workup Extraction 6. Extraction Workup->Extraction Washing 7. Washing (H₂O, Brine) Extraction->Washing Drying 8. Drying & Concentration Washing->Drying Purification 9. Purification (Column Chromatography) Drying->Purification Product Pure 4-Pentyl-4'-cyanobiphenyl Purification->Product

Caption: Experimental workflow for the synthesis of 4-pentyl-4'-cyanobiphenyl.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and properties of cyanobiphenyl liquid crystals.

Table 1: Representative Yields for Suzuki-Miyaura Coupling in the Synthesis of 4-Alkyl-4'-cyanobiphenyls

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Chlorobenzonitrile4-Pentylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O10018~85-95
4-Bromobenzonitrile4-Pentylphenylboronic acidPd(PPh₃)₄ (2)Na₂CO₃Toluene/H₂O9012>90
4-Chlorobenzonitrile4-Heptylphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O10016~80-90

Table 2: Phase Transition Temperatures of Selected 4-Alkyl-4'-cyanobiphenyls (nCB)

Alkyl Chain (n)Compound NameCrystal to Nematic (°C)Nematic to Isotropic (°C)Reference
55CB22.535.0[1][2]
66CB14.529.0
77CB28.542.5
88CB21.540.5

Note: The phase transition temperatures can vary slightly depending on the purity of the sample.

Conclusion

This compound serves as a readily available and efficient precursor for the synthesis of 4-alkyl-4'-cyanobiphenyl liquid crystals. The Suzuki-Miyaura cross-coupling reaction provides a robust and high-yielding method for the construction of the essential biphenyl core. The detailed protocols and data presented in these application notes offer a solid foundation for researchers and scientists in the development of novel liquid crystalline materials for a variety of applications.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-(4-Chlorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)benzonitrile is a key structural motif found in a variety of pharmacologically active compounds and functional materials. Its synthesis is of significant interest in the fields of medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and cyanation reactions, offer efficient and versatile methods for the preparation of this biaryl nitrile. These reactions are characterized by their high functional group tolerance, good to excellent yields, and relatively mild reaction conditions.

This document provides detailed application notes and experimental protocols for two primary palladium-catalyzed synthetic routes to this compound. Additionally, a summary of relevant reaction conditions from the literature is presented in a tabular format for easy comparison and optimization.

Synthetic Strategies

Two principal retrosynthetic disconnections for this compound are considered, leading to two distinct palladium-catalyzed approaches:

  • Suzuki-Miyaura Coupling: Formation of the C-C bond between the two aromatic rings. This can be achieved by coupling a 4-cyanophenylboronic acid derivative with a 4-chlorophenyl halide or, alternatively, a 4-chlorophenylboronic acid with a 4-halobenzonitrile.

  • Palladium-Catalyzed Cyanation: Introduction of the nitrile group onto a pre-formed 4-(4-chlorophenyl)aryl halide scaffold.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various palladium-catalyzed cross-coupling reactions relevant to the synthesis of this compound, providing a comparative overview of catalysts, ligands, bases, solvents, and reaction conditions.

Reaction Type Aryl Halide Coupling Partner Catalyst / Precatalyst Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Suzuki-Miyaura4-bromobenzonitrile4-formylphenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified97[1]
Suzuki-Miyaura5-(4-bromophenyl)-pyrimidineArylboronic acidsPd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane/H₂O70-8018-22Good[2]
Suzuki-Miyaura4-bromobenzoyl chloridePhenylboronic acidPd₂(dba)₃ (5 mol%)NoneK₂CO₃TolueneReflux4-[3]
CyanationAryl BromidesK₄[Fe(CN)₆]Pd(OAc)₂ (0.1 mol%)None-DMAC120583-96[4]
CyanationAryl Chlorides/BromidesK₄[Fe(CN)₆]·3H₂OPalladacycle P1 (0.2 mol%)L1KOAcDioxane/H₂O1001Excellent[5]
CyanationAryl BromidesZn(CN)₂ (60 mol%)Pd/C (2 mol%)dppf (4 mol%)-DMAC110-up to 98[6]
CyanationAryl ChloridesK₄[Fe(CN)₆]Pd/CM-phosCM-phos--70--[7]

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 4-bromobenzonitrile and 4-chlorophenylboronic acid. This method is adapted from established Suzuki-Miyaura coupling procedures.[2][3]

Materials:

  • 4-Bromobenzonitrile

  • 4-Chlorophenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 mmol, 1.0 eq), 4-chlorophenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Synthesis via Palladium-Catalyzed Cyanation

This protocol outlines the synthesis of this compound from 4-bromo-4'-chlorobiphenyl using a palladium-catalyzed cyanation reaction. This procedure is based on modern cyanation methods employing non-toxic cyanide sources.[4][5]

Materials:

  • 4-Bromo-4'-chlorobiphenyl

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Dioxane

  • Deionized Water

  • Potassium acetate (KOAc)

  • Screw-top reaction tube

  • Magnetic stir bar

  • Nitrogen or Argon gas supply

  • Syringes

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a screw-top reaction tube equipped with a magnetic stir bar, add 4-bromo-4'-chlorobiphenyl (1.0 mmol, 1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.5 mmol, 0.5 eq), and palladium(II) acetate (0.01 mmol, 1 mol%).

  • Seal the tube with a Teflon-lined cap and evacuate and backfill with an inert gas (e.g., nitrogen or argon) for three cycles.

  • Add degassed 1,4-dioxane (2.5 mL) and a degassed 0.05 M aqueous solution of potassium acetate (2.5 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 100-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols described above.

Suzuki_Miyaura_Workflow reagents reagents process process analysis analysis product product A 1. Combine Reactants: - 4-Bromobenzonitrile - 4-Chlorophenylboronic acid - K2CO3 B 2. Add Catalyst System: - Pd2(dba)3 - PPh3 A->B C 3. Inert Atmosphere & Add Solvent (Dioxane/H2O) B->C D 4. Heat and Stir (80-90°C, 12-24h) C->D E 5. Monitor by TLC D->E F 6. Work-up: - Cool to RT - Extraction with EtOAc - Wash with Brine E->F Reaction Complete G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H I This compound H->I

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Cyanation_Workflow reagents reagents process process analysis analysis product product A 1. Combine Reactants: - 4-Bromo-4'-chlorobiphenyl - K4[Fe(CN)6]·3H2O - Pd(OAc)2 B 2. Inert Atmosphere & Add Solvents (Dioxane/KOAc(aq)) A->B C 3. Heat and Stir (100-120°C, 4-12h) B->C D 4. Monitor by TLC/GC-MS C->D E 5. Work-up: - Cool to RT - Filter through Celite - Wash with NaHCO3 & Brine D->E Reaction Complete F 6. Dry and Concentrate E->F G 7. Purify (Recrystallization or Column Chromatography) F->G H This compound G->H

Caption: Experimental workflow for Palladium-Catalyzed Cyanation.

References

Application Notes and Protocols: Biological Activity of Compounds Derived from 4-(4-Chlorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of various compounds derived from the 4-(4-Chlorophenyl)benzonitrile scaffold. This document includes quantitative data on their biological effects, detailed protocols for key experimental assays, and diagrams of relevant signaling pathways and experimental workflows.

Overview of Biological Activities

Derivatives of this compound have demonstrated a wide range of biological activities, making them promising candidates for drug discovery and development. Key activities include:

  • Anticancer and Anti-Glioma Activity: Several derivatives have shown potent cytotoxic effects against various cancer cell lines, including glioblastoma. The mechanism of action for some of these compounds involves the inhibition of protein kinases such as AKT2/PKBβ, a key component of a major oncogenic signaling pathway.

  • Antimicrobial Activity: Certain derivatives exhibit significant antibacterial and antifungal properties, indicating their potential as novel anti-infective agents.

  • Enzyme Inhibition: Compounds based on this scaffold have been shown to inhibit various enzymes, including squalene synthetase and aromatase, suggesting applications in cholesterol management and breast cancer therapy, respectively.

  • Neurological Activity: Some derivatives act as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), presenting opportunities for the development of treatments for psychiatric disorders.

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activity of selected this compound derivatives.

Table 1: Anticancer and Kinase Inhibitory Activity

Compound IDTarget/Cell LineAssay TypeIC50/EC50Citation
Compound 4j GL261 (Glioma)AntiproliferativePotent (not quantified)[1]
AKT2/PKBβKinase InhibitionLow micromolar[1][2]
Compound 13 HepG2 (Hepatocellular Carcinoma)Cytotoxicity (MTT)8.78 ± 0.7 µg/mL
HeLa (Cervical Carcinoma)Cytotoxicity (MTT)15.32 ± 1.2 µg/mL
Compound 19 HepG2 (Hepatocellular Carcinoma)Cytotoxicity (MTT)5.16 ± 0.4 µg/mL
HeLa (Cervical Carcinoma)Cytotoxicity (MTT)4.26 ± 0.3 µg/mL
Benzohydrazide derivative 9a MCF-7 (Breast Cancer)Growth Inhibition2 µM

Table 2: Enzyme Inhibition and Receptor Modulation

Compound IDTargetAssay TypeKi/IC50Citation
P-3622 Squalene SynthetaseEnzyme InhibitionKi = 0.7 µM[3]
Compound 5 Aromatase (CYP19)Binding AffinityIC50 = 0.17 nM[4]
Compound 11 Aromatase (CYP19)Binding AffinityIC50 = 0.04 nM[4]
Compound 25 mGluR5Negative Allosteric ModulationPotent (in vivo efficacy)[5]

Experimental Protocols

Protocol for MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

    • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol for In Vitro Kinase Inhibition Assay (AKT2/PKBβ)

This protocol is designed to measure the inhibitory activity of compounds against the AKT2 kinase.

Materials:

  • Recombinant human AKT2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate peptide (e.g., a synthetic peptide with a phosphorylation site for AKT)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a 384-well plate, add 1 µL of the compound dilution or vehicle (DMSO).

    • Add 2 µL of AKT2 enzyme solution.

    • Add 2 µL of a mixture of the substrate peptide and ATP.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Signal Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds dissolved in DMSO

  • 96-well sterile microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the microorganism overnight in the appropriate growth medium.

    • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution:

    • Prepare serial twofold dilutions of the test compound in the growth medium in a 96-well plate.

  • Inoculation:

    • Add the standardized inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Workflows

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Many this compound derivatives exert their anticancer effects by inhibiting components of this pathway, particularly AKT.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) AKT->Downstream Activates/Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->AKT Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of derivatives.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening novel compounds for anticancer activity.

Anticancer_Screening_Workflow Synthesis Compound Synthesis (this compound derivatives) PrimaryScreening Primary Screening (e.g., MTT Assay on a panel of cancer cell lines) Synthesis->PrimaryScreening HitIdentification Hit Identification (Compounds with IC50 < threshold) PrimaryScreening->HitIdentification SecondaryAssays Secondary Assays (e.g., Kinase Inhibition, Apoptosis Assays) HitIdentification->SecondaryAssays LeadOptimization Lead Optimization (Structure-Activity Relationship studies) SecondaryAssays->LeadOptimization InVivo In Vivo Studies (Animal Models) LeadOptimization->InVivo Clinical Clinical Trials InVivo->Clinical

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling for Biphenylnitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions focused on the synthesis of biphenylnitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Troubleshooting Guides

This section addresses common issues encountered during the Suzuki coupling for biphenylnitrile synthesis in a question-and-answer format.

Question 1: My Suzuki coupling reaction is resulting in a low yield of the desired biphenylnitrile. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of biphenylnitriles via Suzuki coupling can stem from several factors. Optimizing your reaction conditions is key to improving the outcome.[1] Here are the primary aspects to investigate:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its corresponding ligand is critical. While various catalyst systems can be effective, their performance is often substrate-dependent. For substrates containing nitrile groups, certain ligands may offer enhanced stability and activity. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, P(t-Bu)₃, or specialized Buchwald ligands like SPhos).[2][3] N-heterocyclic carbene (NHC) ligands have also shown promise in couplings involving nitrile-functionalized substrates.[1]

  • Base Selection: The base plays a crucial role in the activation of the boronic acid for transmetalation.[3] The choice of base can significantly impact the reaction rate and yield. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base are important considerations. For instance, in some cases, stronger bases like Cs₂CO₃ have been shown to be effective.

  • Solvent System: The solvent system must be appropriate for dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and water is often used. Common organic solvents include toluene, dioxane, and N,N-dimethylformamide (DMF).[4][5] A DMF/H₂O mixture (e.g., 95:5) has been successfully used in couplings involving fluorinated aryl bromides.[4]

  • Reaction Temperature: The reaction temperature needs to be optimized. While some Suzuki couplings can proceed at room temperature with highly active catalysts, others require heating (e.g., 70-110 °C) to achieve a reasonable reaction rate.[4][5]

  • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.[4]

Question 2: I am observing a significant amount of homocoupling of my boronic acid starting material. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction that consumes your starting material and reduces the yield of the desired biphenylnitrile. This is often caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid. To minimize homocoupling:

  • Thoroughly Degas Your Solvents: Ensure that all solvents, including water, are rigorously degassed before use to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: As mentioned previously, maintaining a strict inert atmosphere throughout the reaction setup and duration is critical.

  • Control Reaction Temperature: In some cases, excessively high temperatures can promote side reactions, including homocoupling.

  • Optimize Reactant Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess may lead to increased homocoupling.

Question 3: My boronic acid, particularly 4-cyanophenylboronic acid, seems to be degrading during the reaction, leading to protodeboronation. What can I do to prevent this?

Answer:

Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. Electron-deficient boronic acids, such as those containing a nitrile group, can be more susceptible to this side reaction. To mitigate protodeboronation:

  • Use a Milder Base: Strong bases can sometimes promote protodeboronation. Consider screening milder bases like potassium fluoride (KF) or using a phosphate-based buffer system.

  • Protect the Boronic Acid: Consider using more stable boronic acid derivatives, such as boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts. These reagents can release the boronic acid slowly into the reaction mixture, minimizing its decomposition.[3][6]

  • Control Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these can contribute to the degradation of the boronic acid. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time.

Question 4: Does the nitrile group on my aryl halide or boronic acid interfere with the palladium catalyst?

Answer:

The nitrile group is an electron-withdrawing group and can potentially coordinate to the palladium center. While Suzuki couplings involving nitrile-containing substrates are widely reported and generally successful, the nitrile functionality can influence the electronic properties of the reactants and the stability of the catalytic intermediates.[1] In some instances, this can affect the rate of oxidative addition or reductive elimination. The use of electron-rich and bulky ligands on the palladium catalyst can often overcome any potential inhibitory effects.[7]

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for a Suzuki coupling reaction for biphenylnitrile synthesis?

A1: Catalyst loading can vary depending on the specific substrates and reaction conditions. Generally, palladium catalyst loading ranges from 0.1 mol% to 5 mol%.[5] For optimization, it is advisable to start with a higher loading (e.g., 2-5 mol%) and then reduce it once good reactivity is established.

Q2: How do I choose the right base for my reaction?

A2: The choice of base depends on the specific substrates and solvent system. A good starting point is to screen common bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. K₂CO₃ is a widely used and cost-effective base.[4][5] K₃PO₄ is a stronger base that can be effective for less reactive substrates. Cs₂CO₃ is a highly effective but more expensive option. The base is typically used in a 2 to 3-fold excess relative to the limiting reagent.

Q3: My product is difficult to purify from the reaction byproducts. Do you have any suggestions?

A3: Purification of biphenylnitriles can sometimes be challenging due to the similar polarities of the product and certain byproducts. After the reaction, a standard workup involves partitioning the mixture between an organic solvent (like ethyl acetate) and water. The organic layer is then washed with brine, dried, and concentrated. The crude product is typically purified by column chromatography on silica gel. A careful selection of the eluent system (e.g., a hexane/ethyl acetate gradient) is crucial for achieving good separation. In some cases, recrystallization can be an effective final purification step.

Q4: Can I use an aryl chloride instead of an aryl bromide for the synthesis of biphenylnitriles?

A4: Aryl chlorides are generally less reactive than aryl bromides in Suzuki coupling due to the stronger C-Cl bond.[7] However, with the development of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, the coupling of aryl chlorides has become much more feasible.[3] You will likely need to use a more active catalyst and potentially more forcing reaction conditions (higher temperature, stronger base) when using an aryl chloride.

Data Presentation

The following tables summarize quantitative data for Suzuki coupling reactions in biphenylnitrile synthesis based on literature examples.

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl

Reactant AReactant BCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-bromobenzonitrile4-(trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (4)Toluene/H₂O80-904-6High (not specified)[8]

Table 2: Suzuki Coupling of 4-Bromobenzonitrile with Phenylboronic Acid

CatalystBaseSolventTemp (°C)Yield (%)Reference
Immobilized PdK₂CO₃H₂O/1,4-dioxaneAmbient91 (isolated)[9]

Experimental Protocols

Protocol 1: Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl [8]

  • Reaction Setup: In a dry round-bottom flask, combine 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).

  • Reaction: Vigorously stir the reaction mixture and heat it to 80-90 °C for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Separate the aqueous layer, and wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent to obtain 4-cyano-4'-(trifluoromethyl)biphenyl.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)-X Ln OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B Ar-Pd(II)-Ar' Ln Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Inert Verify Inert Atmosphere Start->Check_Inert Screen_Catalyst Screen Catalyst & Ligand Check_Inert->Screen_Catalyst Optimize_Base Optimize Base Screen_Catalyst->Optimize_Base Optimize_Solvent Optimize Solvent Optimize_Base->Optimize_Solvent Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Side_Reactions Check for Side Reactions (Homocoupling, Deboronation) Optimize_Temp->Side_Reactions Success Improved Yield Optimize_Temp->Success Degas_Solvents Degas Solvents Thoroughly Side_Reactions->Degas_Solvents Homocoupling Observed Use_Boronate_Ester Use Boronate Ester or Trifluoroborate Salt Side_Reactions->Use_Boronate_Ester Deboronation Observed Degas_Solvents->Success Use_Boronate_Ester->Success

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

Reaction_Parameters Core Suzuki Coupling for Biphenylnitriles Key Parameters Catalyst Catalyst Pd(OAc)₂ Pd₂(dba)₃ Pd(PPh₃)₄ Core->Catalyst Ligand Ligand PPh₃ P(t-Bu)₃ Buchwald Ligands NHCs Core->Ligand Base Base K₂CO₃ K₃PO₄ Cs₂CO₃ KF Core->Base Solvent Solvent Toluene Dioxane DMF H₂O Core->Solvent Reactants Reactants Aryl Bromide/Chloride (with CN) Aryl Boronic Acid (with CN) Core->Reactants

Caption: Key parameters influencing biphenylnitrile synthesis via Suzuki coupling.

References

Optimization of reaction conditions for 4-(4-Chlorophenyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Chlorophenyl)benzonitrile. The content is designed to address specific experimental challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between 4-cyanophenylboronic acid (or its ester derivatives) and 4-chlorobenzonitrile. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[3][4]

Q2: Which palladium catalyst is recommended for the Suzuki coupling of an aryl chloride?

A2: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings.[1] Therefore, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition of the aryl chloride to the palladium center. Common and effective catalyst systems include those with ligands like SPhos, XPhos, or JohnPhos, often used with a palladium source like Pd₂(dba)₃ or as pre-formed catalysts (e.g., XPhos Pd G4).[5]

Q3: What are the typical yields for the synthesis of this compound via Suzuki coupling?

A3: Yields can vary significantly based on the specific reaction conditions, including the catalyst system, base, solvent, and temperature. However, with optimized conditions, yields for Suzuki-Miyaura reactions involving aryl chlorides can be good to excellent, often ranging from 78% to over 90%.[3][6]

Q4: How can I purify the final product, this compound?

A4: The most common methods for purifying this compound are recrystallization and column chromatography.[7][8] Recrystallization is effective if the impurities have significantly different solubilities than the product in a chosen solvent system.[7] Column chromatography using silica gel is a more general method for separating the product from byproducts and unreacted starting materials.[8][9]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive Catalyst: The palladium(0) catalyst may have decomposed to palladium black.[1]- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. - Use fresh, high-quality catalyst and ligands. - Consider using a more robust pre-catalyst.
Inefficient Oxidative Addition: Aryl chlorides are less reactive than other aryl halides.[1]- Use a palladium catalyst with an electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos). - Increase the reaction temperature.
Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation or form boroxines.[1]- Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). - Use fresh boronic acid or a more stable boronic ester derivative.
Incorrect Base or Solvent: The choice of base and solvent is crucial for the reaction's success.- Common bases for Suzuki couplings include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3][6] - Typical solvents include toluene, dioxane, THF, or DMF, often with a small amount of water.[1][3] Experiment with different base/solvent combinations.
Formation of Significant Side Products Homocoupling of Boronic Acid: This is a common side reaction, especially in the presence of oxygen.[10]- Thoroughly degas the reaction mixture and maintain an inert atmosphere.
Dehalogenation of the Aryl Halide: The aryl halide is reduced, leading to the formation of benzonitrile.[1]- This can occur if the palladium complex reacts with a hydride source in the reaction mixture. Ensure the solvent and base are of high purity.
Hydrolysis of the Nitrile Group: The nitrile group can be sensitive to harsh basic or acidic conditions, especially at elevated temperatures.- Use a milder base if possible. - Minimize the reaction time and temperature. - Ensure the work-up procedure is not overly acidic or basic for extended periods.
Difficulty in Product Purification Co-elution with Byproducts: The product may have a similar polarity to a byproduct, making separation by column chromatography difficult.[5]- Optimize the eluent system for column chromatography by trying different solvent mixtures and gradients. - Consider recrystallization from a suitable solvent system to selectively crystallize the desired product.[7]
"Oiling Out" During Recrystallization: The product separates as an oil instead of crystals.[8]- The melting point of the compound may be lower than the boiling point of the solvent. Use a lower-boiling point solvent or a solvent mixture. - The presence of impurities can lower the melting point. Try purifying by column chromatography first.[8]

Experimental Protocols

Suzuki-Miyaura Coupling for the Synthesis of this compound

Materials:

  • 4-Chlorobenzonitrile

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 4-chlorobenzonitrile (1.0 eq.), 4-cyanophenylboronic acid (1.1 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

  • Add potassium carbonate (2.0 eq.).

  • Add toluene and water (e.g., in a 4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/H₂O901885
2Pd₂(dba)₃ (1)SPhos (4)K₃PO₄Dioxane/H₂O1001292
3Pd(PPh₃)₄ (3)-Cs₂CO₃THF/H₂O702478
4PdCl₂(dppf) (2)-Na₂CO₃DMF1101088

Note: The data in this table is representative and compiled from typical Suzuki-Miyaura coupling reactions. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - 4-Chlorobenzonitrile - 4-Cyanophenylboronic acid - Catalyst & Ligand - Base solvent Add Solvent (e.g., Toluene/H₂O) reagents->solvent degas Degas with Ar/N₂ solvent->degas heat Heat to Reflux (e.g., 90°C) degas->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (EtOAc/H₂O) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Stability cluster_side_reactions Side Reactions start Low or No Product? catalyst_check Is the catalyst active? start->catalyst_check Yes catalyst_solution Use fresh catalyst, ensure inert atmosphere. catalyst_check->catalyst_solution No conditions_check Are conditions optimal for an aryl chloride? catalyst_check->conditions_check Yes conditions_solution Increase temperature, use bulky/e⁻-rich ligand. conditions_check->conditions_solution No reagents_check Is the boronic acid stable? conditions_check->reagents_check Yes reagents_solution Use fresh boronic acid or a boronic ester. reagents_check->reagents_solution No side_reactions_check Homocoupling or Dehalogenation observed? reagents_check->side_reactions_check Yes side_reactions_solution Degas thoroughly, use pure reagents. side_reactions_check->side_reactions_solution Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Common side products in the synthesis of 4-(4-Chlorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Chlorophenyl)benzonitrile. The guidance focuses on identifying and mitigating common side products, optimizing reaction conditions, and ensuring product purity.

Troubleshooting Common Issues

The synthesis of this compound, commonly achieved via a Suzuki-Miyaura cross-coupling reaction, can be prone to several side reactions that lower the yield and complicate purification. Below is a guide to address the most frequently encountered issues.

Problem IDIssuePotential CausesRecommended Solutions
SP-001 Presence of Homocoupling Byproducts - 4,4'-Dichlorobiphenyl: Self-coupling of 4-chlorophenylboronic acid.[1] - Biphenyl-4,4'-dicarbonitrile: Self-coupling of 4-bromobenzonitrile.[2]- Thoroughly Degas Reagents: Oxygen can promote the homocoupling of boronic acids. Ensure all solvents and reaction mixtures are properly degassed with an inert gas (e.g., argon or nitrogen). - Optimize Base and Catalyst: Use a milder base (e.g., K₃PO₄ or Cs₂CO₃) and a highly active palladium catalyst to favor the cross-coupling pathway. - Control Reaction Temperature: Avoid excessively high temperatures which can sometimes favor homocoupling.
SP-002 Formation of Dehalogenated Byproduct - Benzonitrile: Reduction of the starting material, 4-bromobenzonitrile.- Use High-Purity Reagents: Impurities in the solvent or base can act as hydrogen sources. - Select Appropriate Ligand: Certain phosphine ligands can help suppress dehalogenation. - Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of dehalogenation.
SP-003 Protodeboronation of Boronic Acid - Chlorobenzene: Replacement of the boronic acid group on 4-chlorophenylboronic acid with a hydrogen atom.- Use Anhydrous Conditions: Water and other protic solvents can facilitate protodeboronation. Ensure all reagents and solvents are dry. - Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation. - Optimize Base: The choice and stoichiometry of the base can influence the rate of protodeboronation.
SP-004 Incomplete Reaction - Unreacted 4-bromobenzonitrile and/or 4-chlorophenylboronic acid remaining.- Ensure Catalyst Activity: Use a fresh, active palladium catalyst and appropriate ligand. - Optimize Reaction Conditions: Adjust temperature, reaction time, and solvent. A solvent system like toluene/water or dioxane/water is often effective.[3] - Check Reagent Stoichiometry: Ensure the correct molar ratios of reactants, base, and catalyst are used.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect in the Suzuki-Miyaura synthesis of this compound?

A1: The most prevalent side products are typically formed from homocoupling of the starting materials, leading to 4,4'-dichlorobiphenyl[1] and biphenyl-4,4'-dicarbonitrile.[2] You may also observe dehalogenation of 4-bromobenzonitrile to form benzonitrile, and protodeboronation of 4-chlorophenylboronic acid to yield chlorobenzene.

Q2: How can I monitor the progress of the reaction and the formation of side products?

A2: Thin Layer Chromatography (TLC) is a quick method for monitoring the consumption of starting materials. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended. These techniques can separate and identify the desired product from the starting materials and common side products.[4][5]

Q3: What analytical methods are suitable for determining the purity of the final product?

A3: HPLC is the preferred method for quantitative purity assessment of this compound.[4][6] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or trifluoroacetic acid) typically provides good separation. GC-MS is also a powerful tool for identifying and quantifying volatile and semi-volatile impurities.[5]

Q4: I am observing a significant amount of 4,4'-dichlorobiphenyl in my reaction mixture. What is the most likely cause and how can I prevent it?

A4: The formation of 4,4'-dichlorobiphenyl is due to the homocoupling of 4-chlorophenylboronic acid. This is often promoted by the presence of oxygen in the reaction mixture. To minimize this side product, it is crucial to thoroughly degas all solvents and maintain an inert atmosphere (e.g., under argon or nitrogen) throughout the reaction.

Q5: My reaction is sluggish and gives a low yield. What are the first troubleshooting steps I should take?

A5: First, verify the quality and activity of your palladium catalyst and ligand. Old or improperly stored catalysts can have reduced activity. Ensure your reaction is completely free of oxygen and moisture. Next, consider optimizing the reaction conditions, such as increasing the temperature or changing the solvent system or base. The choice of base can significantly impact the reaction rate and yield.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the synthesis of this compound. Optimization may be required based on laboratory-specific conditions and reagent purity.

Materials:

  • 4-Bromobenzonitrile

  • 4-Chlorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene/Water 4:1, or Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask, add 4-bromobenzonitrile (1.0 eq), 4-chlorophenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.01-0.05 eq) under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Analytical Method: Purity Assessment by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

Suzuki_Coupling_Side_Products ArylHalide 4-Bromobenzonitrile CrossCoupling This compound ArylHalide->CrossCoupling Homocoupling1 Biphenyl-4,4'-dicarbonitrile ArylHalide->Homocoupling1 Dehalogenation Benzonitrile ArylHalide->Dehalogenation ArylBoronicAcid 4-Chlorophenylboronic Acid ArylBoronicAcid->CrossCoupling Homocoupling2 4,4'-Dichlorobiphenyl ArylBoronicAcid->Homocoupling2 Protodeboronation Chlorobenzene ArylBoronicAcid->Protodeboronation

Caption: Common reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckCatalyst Assess Catalyst & Ligand Activity Start->CheckCatalyst CheckConditions Evaluate Reaction Conditions (Temp, Time, Solvent, Base) Start->CheckConditions CheckInertness Ensure Anaerobic & Anhydrous Conditions Start->CheckInertness PurifyReagents Purify/Dry Reagents & Solvents CheckReagents->PurifyReagents NewCatalyst Use Fresh Catalyst/Ligand CheckCatalyst->NewCatalyst OptimizeConditions Optimize Conditions CheckConditions->OptimizeConditions CheckInertness->PurifyReagents End Improved Yield & Purity OptimizeConditions->End PurifyReagents->OptimizeConditions NewCatalyst->OptimizeConditions

Caption: A logical workflow for troubleshooting suboptimal synthesis results.

References

Technical Support Center: Synthesis of 4-(4-Chlorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-(4-Chlorophenyl)benzonitrile synthesis. The primary synthetic focus is the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming the key biaryl bond in the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is the most prevalent and dependable method for this synthesis. This reaction involves the palladium-catalyzed coupling of an aryl halide (such as 4-bromobenzonitrile or 4-chlorobenzonitrile) with an arylboronic acid (4-chlorophenylboronic acid).[1] This method is favored for its high functional group tolerance, generally good yields, and the commercial availability of the required starting materials and catalysts.[2]

Q2: Which aryl halide should I use as a starting material: 4-bromobenzonitrile or 4-chlorobenzonitrile?

A2: The choice of aryl halide significantly impacts reactivity. The general reactivity trend for the oxidative addition step in the Suzuki coupling is I > Br > OTf >> Cl.[3] Therefore, 4-bromobenzonitrile is typically more reactive and may provide higher yields under standard conditions.[4] Syntheses using 4-chlorobenzonitrile are possible but often require more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), to achieve good conversion.[4][5]

Q3: I am observing significant amounts of homocoupled byproducts (biphenyl and 4,4'-dichlorobiphenyl). What is the cause and how can I minimize this?

A3: Homocoupling is a common side reaction in Suzuki couplings, leading to the formation of symmetrical biaryls from the starting materials. This can be caused by several factors, including the presence of oxygen which can affect the catalyst, or certain reaction conditions that favor this pathway. To minimize homocoupling, ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[6] Optimizing the catalyst-to-ligand ratio and the choice of base can also suppress this side reaction.

Q4: My reaction yield is consistently low, and I suspect my 4-chlorophenylboronic acid is degrading. How can I address this?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction that consumes the boronic acid and reduces yield.[3] This is particularly an issue with electron-deficient boronic acids. To mitigate this:

  • Use high-purity boronic acid: Ensure your boronic acid is fresh and has been stored properly.

  • Choice of base: Use a milder base if possible, as strong bases can accelerate protodeboronation.[3]

  • Use of more stable boron reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester or an aryltrifluoroborate, which are less prone to premature decomposition.[3][7]

  • Control reaction time and temperature: Shorter reaction times and lower temperatures can help reduce the extent of this side reaction.[3]

Q5: How can I effectively purify the final product, this compound?

A5: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Common solvents to test include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[8] If recrystallization does not remove all impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable alternative.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via Suzuki-Miyaura coupling.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Materials 1. Inactive Catalyst: The palladium catalyst may have degraded due to age or exposure to air.[3] 2. Poor Ligand Choice: The phosphine ligand may be oxidized, or it may not be suitable for the specific aryl halide (especially for aryl chlorides). 3. Insufficiently Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[6] 4. Incorrect Base: The chosen base may not be strong enough or may have poor solubility in the reaction medium.1. Use a fresh batch of palladium catalyst or a more robust pre-catalyst. Consider using a more reactive source like Pd(PPh₃)₄.[4] 2. For aryl chlorides, use bulky, electron-rich ligands like Buchwald's SPhos or XPhos.[4] Ensure ligands are stored under an inert atmosphere. 3. Thoroughly degas the solvent by bubbling with argon or nitrogen for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[6] 4. Try alternative bases such as Cs₂CO₃ or K₃PO₄, which often show good efficacy. Ensure the base is finely powdered for better reactivity.[6]
Formation of Multiple Byproducts 1. Protodeboronation: Loss of the boronic acid starting material.[3] 2. Homocoupling: Formation of biphenyl from 4-chlorophenylboronic acid and/or 4,4'-dicyanobiphenyl from the aryl halide. 3. Dehalogenation: Replacement of the halogen on the benzonitrile with a hydrogen atom.1. See FAQ Q4 for detailed solutions. Consider using a 1.1 to 1.5 molar excess of the boronic acid. 2. See FAQ Q3. Ensure rigorous exclusion of oxygen. 3. This can be promoted by certain bases or impurities. Ensure high-purity reagents and consider changing the base or solvent system.
Product is an Inseparable Mixture 1. Similar Polarity of Product and Byproducts: Homocoupled products can have very similar polarity to the desired product, making chromatographic separation difficult.[6]1. Optimize the reaction to minimize byproduct formation. For purification, try recrystallization from different solvent systems. If using column chromatography, use a very shallow solvent gradient and consider a different stationary phase if co-elution persists.
Palladium Black Precipitation 1. Catalyst Decomposition: The active Pd(0) catalyst has aggregated and precipitated out of the solution, halting the catalytic cycle.1. This can be caused by high temperatures or an inappropriate ligand. Try a lower reaction temperature. The use of more robust ligands, such as bulky biarylphosphines, can help stabilize the catalytic species in solution.[5]

Data Presentation: Optimizing Suzuki-Miyaura Coupling Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling to form biaryl nitriles, based on literature for similar reactions. This data is intended to guide optimization experiments.

Entry Aryl Halide Palladium Catalyst (mol%) Ligand Base Solvent Temp (°C) Yield (%) Reference
14-Chlorobenzonitrile[IPr·H][Pd(ƞ3-cin)Cl2] (0.5)(Internal to complex)K₂CO₃Ethanol4089[9]
24-BromobenzonitrilePd(OAc)₂ (2)PPh₃K₂CO₃Toluene/H₂O80~85-95 (Typical)General Knowledge
34-BromobenzonitrilePdCl₂(dppf) (3)(Internal to complex)Cs₂CO₃Dioxane/H₂O100>90[10]
44-ChlorobenzonitrilePd₂(dba)₃ (2)SPhosK₃PO₄Toluene100>80[4]
54-BromobenzonitrilePd/C (3)NoneK₃PO₄H₂O10085[11]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Synthesis of this compound:

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.

Materials:

  • 4-Bromobenzonitrile

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), finely powdered

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), 4-chlorophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add toluene (8 mL) and deionized water (2 mL). Bubble argon or nitrogen through the stirred mixture for 15 minutes to thoroughly degas the solvents.

  • In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in a small amount of the degassed toluene. Add this catalyst/ligand mixture to the main reaction flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 85-90 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Visualizations

Suzuki_Miyaura_Synthesis Synthetic Pathway for this compound cluster_reactants Starting Materials 4-Bromobenzonitrile 4-Bromobenzonitrile Reaction_Vessel Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) 4-Bromobenzonitrile->Reaction_Vessel 4-Chlorophenylboronic_Acid 4-Chlorophenylboronic Acid 4-Chlorophenylboronic_Acid->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Suzuki-Miyaura synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_no_conversion Low/No Conversion Issues cluster_conversion_ok Conversion OK, Still Low Yield start Low Yield Observed check_conversion Is Starting Material Consumed? start->check_conversion check_catalyst Check Catalyst/Ligand Activity (Use fresh reagents) check_conversion->check_catalyst No check_protodeboronation Suspect Protodeboronation? (Check boronic acid quality) check_conversion->check_protodeboronation Yes check_atmosphere Ensure Inert Atmosphere (Degas solvents properly) check_catalyst->check_atmosphere check_base Verify Base & Conditions (Try alternative base, check temp.) check_atmosphere->check_base solution_found Yield Improved check_base->solution_found check_homocoupling Significant Homocoupling? (Improve inert atmosphere) check_protodeboronation->check_homocoupling check_purification Review Purification Method (Optimize work-up/chromatography) check_homocoupling->check_purification check_purification->solution_found

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Stability issues of 4-(4-Chlorophenyl)benzonitrile under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(4-Chlorophenyl)benzonitrile. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary conditions that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1][2][3] Forced degradation studies are typically conducted to evaluate the impact of these conditions.[2][3]

Q2: What is the expected primary degradation pathway for this compound under hydrolytic conditions?

Q3: Is this compound susceptible to photodegradation?

A3: Compounds with aromatic rings and conjugated systems can be susceptible to photodegradation.[6] It is recommended to perform photostability studies according to ICH Q1B guidelines to determine the compound's sensitivity to light.[7][8] This involves exposing the compound to a combination of visible and UV light.[6]

Q4: How should I properly store this compound to ensure its stability?

A4: To ensure stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container to protect it from moisture and light. For long-term storage, refrigeration may be considered, although specific temperature stability data should be generated.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Assess pH Stability: The pH of your buffer system could be causing hydrolysis. It is recommended to perform a preliminary stability check of your compound in the assay buffer.

  • Incubate and Analyze: Incubate a solution of this compound in your assay buffer for the duration of your experiment. At various time points, analyze the solution by HPLC to check for the appearance of degradation products.

  • Adjust Buffer Conditions: If degradation is observed, consider adjusting the pH of your buffer to a more neutral range, as extreme pH values can accelerate hydrolysis.[9]

Issue 2: Appearance of unknown peaks in HPLC analysis of a stored solution.

Possible Cause: Degradation of the compound due to improper storage of the solution.

Troubleshooting Steps:

  • Protect from Light: Ensure that solutions are stored in amber vials or protected from light to prevent photodegradation.[7]

  • Control Temperature: Store solutions at an appropriate temperature. For short-term storage, refrigeration (2-8 °C) is often suitable. For long-term storage, freezing (-20 °C or lower) may be necessary.

  • Use Fresh Solutions: Whenever possible, prepare solutions fresh before use.

  • Characterize Degradants: If degradation products are consistently observed, it may be necessary to characterize them using techniques like LC-MS to understand the degradation pathway.

Experimental Protocols

Protocol 1: Hydrolytic Stability Assessment

This protocol outlines a general procedure for evaluating the hydrolytic stability of this compound at different pH values.

  • Prepare Buffer Solutions: Prepare buffers at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation: Add a small volume of the stock solution to each buffer to achieve the desired final concentration. Incubate the solutions at a controlled temperature (e.g., 50 °C) to accelerate degradation.[10]

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Protocol 2: Photostability Assessment

This protocol is based on ICH Q1B guidelines for photostability testing.[7][8]

  • Sample Preparation: Prepare solid and solution samples of this compound. For solutions, use a suitable solvent and place them in chemically inert, transparent containers.

  • Control Samples: Prepare control samples by wrapping them in aluminum foil to protect them from light.[6]

  • Exposure: Place the samples and controls in a photostability chamber. Expose them to a light source that provides both cool white fluorescent light (not less than 1.2 million lux hours) and near-ultraviolet light (not less than 200 watt hours per square meter).[6]

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to assess for any degradation.

Quantitative Data Summary

ConditionStressorTemperatureDurationDegradation (%)Major Degradation Products
Hydrolytic 0.1 M HCl60 °C24 h> 20%4-(4-Chlorophenyl)benzoic acid
Water (pH ~7)60 °C24 h< 5%Not significant
0.1 M NaOH60 °C24 h> 50%4-(4-Chlorophenyl)benzoic acid
Oxidative 3% H₂O₂25 °C24 h~15%Oxidized derivatives
Photolytic ICH Q1B25 °C-~10%Photodegradants
Thermal Solid State100 °C48 h< 2%Not significant

Visualizations

Hydrolytic_Degradation_Pathway Compound This compound Amide 4-(4-Chlorophenyl)benzamide Compound->Amide Hydrolysis (H₂O/H⁺ or OH⁻) Acid 4-(4-Chlorophenyl)benzoic Acid Amide->Acid Hydrolysis (H₂O/H⁺ or OH⁻)

Caption: Predicted hydrolytic degradation pathway of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Hydrolysis (e.g., 0.1 M HCl) HPLC Stability-Indicating HPLC Acid->HPLC Base Basic Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->HPLC Thermal Thermal (e.g., 80°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If degradants observed Stability Intrinsic Stability Profile HPLC->Stability Pathway Degradation Pathway Elucidation LCMS->Pathway Drug This compound Drug->Acid Drug->Base Drug->Oxidative Drug->Thermal Drug->Photo

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Purification of 4-(4-Chlorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(4-Chlorophenyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized via Suzuki-Miyaura coupling?

A1: Common impurities may include unreacted starting materials such as 4-chlorophenylboronic acid and 4-bromobenzonitrile, homocoupling products like 4,4'-dichlorobiphenyl and 4,4'-dicyanobiphenyl, and residual palladium catalyst. Byproducts from side reactions, such as the hydrolysis of the nitrile group to form 4-(4-chlorophenyl)benzoic acid, can also be present.[1]

Q2: What are the recommended primary purification methods for this compound?

A2: The two primary and most effective methods for purifying solid organic compounds like this compound are recrystallization and silica gel column chromatography.[2][3] The choice between these methods depends on the nature and quantity of the impurities.

Q3: How do I choose between recrystallization and column chromatography?

A3: Recrystallization is ideal for removing small amounts of impurities when a suitable solvent is found that dissolves the desired compound well at high temperatures but poorly at low temperatures.[4][5] Column chromatography is more effective for separating mixtures with multiple components or when impurities have similar solubility to the product.[6][7]

Q4: Which solvents are suitable for the recrystallization of this compound?

A4: A solvent screening should be performed to identify the optimal solvent. Common choices for compounds with similar polarity include ethanol, methanol, isopropanol, or solvent mixtures such as ethanol/water or ethyl acetate/hexanes.[8][9] A good recrystallization solvent will dissolve the crude product when hot and allow for the formation of pure crystals upon cooling.[2][10]

Q5: What eluent system is recommended for the column chromatography of this compound?

A5: For a moderately polar compound like this compound, a common eluent system for silica gel chromatography is a mixture of a non-polar solvent and a moderately polar solvent. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).[2][7][11] Thin-layer chromatography (TLC) should be used to determine the optimal eluent system for separation.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseSolution
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and then allow it to cool again.[2]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2]
"Oiling out" occurs instead of crystallization. The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.[2][4]
The compound is significantly impure, leading to melting point depression.Attempt to purify the compound by another method, such as column chromatography, before recrystallization.[2]
Low recovery of the purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor.Concentrate the mother liquor and cool it to obtain a second crop of crystals.[2]
Premature crystallization occurred during hot filtration.Ensure the funnel and receiving flask are pre-heated. Use a small excess of hot solvent.[2]
The crystals were washed with a solvent that was not ice-cold.Always use a minimal amount of ice-cold solvent to wash the crystals.[2][10]
Column Chromatography Troubleshooting
IssuePossible CauseSolution
Poor separation of the compound from impurities. The eluent system is not optimal.Use TLC to test different solvent systems and gradients to achieve better separation (aim for a target Rf value of 0.25-0.35).[2]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.[6][11]
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system.[7]
The compound may have decomposed on the silica gel.Consider deactivating the silica gel with a small amount of a suitable reagent (e.g., triethylamine for basic compounds) if compound instability is suspected.
Streaking or tailing of the compound band. The column is overloaded with the sample.Use a larger column or reduce the amount of sample loaded. A general rule is 1g of crude product per 20-40g of silica gel.[11]
The compound is too soluble in the eluent.Decrease the polarity of the eluent.[2]
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of solvent before loading, or use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.[2][3]

Data Presentation

The following table summarizes typical parameters for the purification of this compound.

ParameterRecrystallizationColumn Chromatography
Typical Solvents/Eluents Ethanol, Methanol, Isopropanol, Ethanol/Water, Ethyl Acetate/HexanesHexanes/Ethyl Acetate Gradient (e.g., 0% to 20% Ethyl Acetate)
Stationary Phase Not ApplicableSilica Gel (230-400 mesh)[11]
Typical Rf of Product Not Applicable~0.3-0.4 in 10% Ethyl Acetate/Hexane[11]
Sample Loading Dependent on solvent volume1g crude product per 20-40g silica gel[11]
Expected Purity >99% (if successful)>98%[11]
Expected Yield 70-90%85-95%[11]

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential solvent. A suitable solvent will dissolve the solid when hot but not at room temperature.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[2][10]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[2]

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2][10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2][10]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[2][10]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

General Column Chromatography Protocol
  • Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent system that provides good separation between the desired compound and impurities.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica gel.[6][7][11]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). For better separation, pre-adsorb the sample onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.[2][3]

  • Elution: Begin eluting the column with the least polar solvent system. Gradually increase the polarity of the eluent (gradient elution) as determined by TLC.[2][7]

  • Fraction Collection: Collect the eluent in fractions using test tubes or flasks.[11]

  • Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.[11]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2][11]

Purification Workflow

Purification_Workflow start Crude this compound tlc Perform TLC Analysis start->tlc decision Assess Impurity Profile tlc->decision recrystallization Recrystallization decision->recrystallization Minor impurities with different solubilities column Column Chromatography decision->column Multiple impurities or similar solubilities purity_check1 Check Purity (TLC, mp, NMR) recrystallization->purity_check1 purity_check2 Check Purity (TLC, NMR) column->purity_check2 pure_product Pure Product purity_check1->pure_product Purity >99% repurify Repurify if Necessary purity_check1->repurify Purity <99% purity_check2->pure_product Purity >98% purity_check2->repurify Purity <98% repurify->column Try alternative method

Caption: Purification method selection workflow for this compound.

References

Technical Support Center: 4-(4-Chlorophenyl)benzonitrile Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(4-Chlorophenyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: The most prevalent methods for synthesizing this compound on a larger scale include:

  • Suzuki-Miyaura Coupling: This is a widely used method involving the reaction of a boronic acid derivative with an aryl halide. For this specific synthesis, it would typically involve the coupling of 4-chlorophenylboronic acid with 4-bromobenzonitrile or vice versa, catalyzed by a palladium complex.[1]

  • Cyanation of Aryl Halides: This involves the direct replacement of a halide on the 4-chlorophenyl ring with a cyanide group. This can be achieved using various cyanide sources, such as copper(I) cyanide (Rosenmund-von Braun reaction) or through palladium-catalyzed cyanation reactions.

  • From Benzotrichloride Derivatives: A process exists for preparing aromatic nitriles by reacting organic trichloro-methyl derivatives with ammonium chloride at high temperatures.[2][3]

Q2: What are the primary challenges encountered during the scale-up of the Suzuki-Miyaura coupling for this synthesis?

A2: Scaling up Suzuki-Miyaura couplings can present several challenges:

  • Catalyst Deactivation: The palladium catalyst can deactivate through the formation of palladium black, especially at elevated temperatures.[4] This reduces reaction efficiency and can complicate purification.

  • Byproduct Formation: Homocoupling of the boronic acid starting material can occur, leading to impurities that are difficult to separate from the desired product.[5]

  • Reaction Kinetics and Heat Transfer: Exothermic reactions can be difficult to control on a large scale, potentially leading to runaway reactions or inconsistent product quality.[6]

  • Solubility Issues: The starting materials, intermediates, and the final product may have limited solubility in the chosen solvent system, affecting reaction rates and purification.[7]

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to monitor and control include:

  • Temperature: Precise temperature control is crucial to prevent catalyst deactivation and minimize side reactions.[4][6]

  • Inert Atmosphere: Many palladium catalysts are sensitive to air and moisture, so maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent catalyst oxidation and ensure reproducibility.[4]

  • Reagent Purity: The purity of starting materials, especially the boronic acid and aryl halide, can significantly impact the reaction outcome.

  • Stirring Rate: Adequate mixing is necessary to ensure efficient mass transfer, particularly in heterogeneous reaction mixtures.

Q4: How can I purify this compound at an industrial scale?

A4: Large-scale purification typically involves:

  • Crystallization: Recrystallization from a suitable solvent or solvent mixture is a common and effective method for purifying solid organic compounds.[8] The choice of solvent is critical to ensure good recovery and purity.

  • Column Chromatography: While more common at the lab scale, column chromatography can be adapted for industrial-scale purification, particularly for high-purity applications.[8]

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their differential solubility in immiscible solvents.[9]

Troubleshooting Guides

Low or No Product Yield
Observation Possible Cause Suggested Solution
Reaction fails to initiate or proceeds very slowly. Inactive catalyst.Ensure the palladium precatalyst is properly activated to Pd(0) in situ. Verify the quality and handling of the catalyst, as it can be sensitive to air and moisture.[4][5]
Poor solubility of reactants.Try a different solvent system or a co-solvent to improve the solubility of the starting materials.[7][10]
Insufficient temperature.Gradually increase the reaction temperature while monitoring for byproduct formation.[7]
Significant amount of starting material remains unreacted. Insufficient catalyst loading.Increase the catalyst loading in small increments. A typical range is 1-5 mol%.[4]
Incomplete reaction.Extend the reaction time and monitor the progress by TLC or GC.
Catalyst deactivation during the reaction.The formation of a black precipitate (palladium black) indicates catalyst deactivation.[4] Consider using a more stable catalyst or ligand, or lower the reaction temperature.
Presence of Impurities
Observation Possible Cause Suggested Solution
Formation of a significant amount of homocoupled byproduct. Reaction conditions favor homocoupling.Optimize the base and solvent system. Ensure rigorous exclusion of oxygen.[5]
Presence of dehalogenated starting material. The palladium complex is reacting with a hydride source.Choose a base and solvent that are less likely to act as hydride donors.[5]
Formation of unknown byproducts. Side reactions due to high temperatures or incorrect stoichiometry.Lower the reaction temperature and ensure precise measurement of all reagents.
Trimer byproduct formation (in synthesis from benzotrichloride). High reaction temperatures can promote trimerization.Optimize the reaction temperature to maximize the yield of the desired nitrile while minimizing the formation of the trimer.[2][3]

Experimental Protocols

Suzuki-Miyaura Coupling (Illustrative Lab-Scale)
  • Reaction Setup: To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 4-chlorophenylboronic acid (1.1 eq.), 4-bromobenzonitrile (1.0 eq.), a suitable base (e.g., K₂CO₃, 2.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq.).

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water or dioxane/water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[8]

Visualizations

Suzuki_Coupling_Workflow reagents Reagents: - 4-Chlorophenylboronic Acid - 4-Bromobenzonitrile - Palladium Catalyst - Base reaction Reaction (80-110 °C, N₂) reagents->reaction solvent Degassed Solvent solvent->reaction monitoring Monitoring (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Extraction - Washing monitoring->workup Complete purification Purification: - Recrystallization or - Column Chromatography workup->purification product This compound purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Troubleshooting_Low_Yield start Low or No Yield check_catalyst Is the catalyst active and handled under inert conditions? start->check_catalyst check_solubility Are all reactants soluble in the solvent system? check_catalyst->check_solubility Yes inactive_catalyst Use fresh catalyst, ensure inert atmosphere. check_catalyst->inactive_catalyst No check_temp Is the reaction temperature optimal? check_solubility->check_temp Yes poor_solubility Change solvent or add a co-solvent. check_solubility->poor_solubility No check_loading Is the catalyst loading sufficient? check_temp->check_loading Yes adjust_temp Increase temperature gradually. check_temp->adjust_temp No increase_loading Increase catalyst loading. check_loading->increase_loading No

Caption: A troubleshooting workflow for addressing low product yield in the synthesis of this compound.

References

Preventing byproduct formation in 4-(4-Chlorophenyl)benzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 4-(4-Chlorophenyl)benzonitrile, primarily via Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 4-cyanophenylboronic acid and an aryl halide, such as 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene.[1][2]

Q2: What are the primary byproducts I should be aware of in this reaction?

A2: The main byproducts encountered during the Suzuki-Miyaura synthesis of this compound include:

  • 4,4'-Dicyanobiphenyl: Formed from the homocoupling of 4-cyanophenylboronic acid.[3]

  • 4-Chlorobiphenyl: A result of the dehalogenation of the starting aryl halide.

  • Benzonitrile: Arises from the protodeboronation of 4-cyanophenylboronic acid.

  • Biphenyl: Can be formed through various side reactions, including the homocoupling of phenylboronic acid if it is present as an impurity.

Q3: Why is my reaction mixture turning black?

A3: A black precipitate, often referred to as palladium black, can form when the palladium(0) catalyst agglomerates and precipitates out of solution. This indicates catalyst decomposition or deactivation, which can halt the reaction and lead to low yields. This can be caused by the presence of oxygen or running the reaction at too high a temperature.[4]

Q4: How can I effectively remove unreacted boronic acid and its byproducts after the reaction?

A4: Unreacted 4-cyanophenylboronic acid and its corresponding boronic anhydride can often be removed by performing an aqueous basic wash (e.g., with 1M NaOH) of the organic reaction mixture. The boronic acid is acidic and will be extracted into the aqueous phase.[5] Another method involves repeated evaporation with methanol, which converts the boronic acid into its volatile methyl ester.

Troubleshooting Guides

Issue 1: High levels of 4,4'-dicyanobiphenyl (homocoupling byproduct) detected.

Q: My post-reaction analysis (GC-MS/HPLC) shows a significant peak corresponding to 4,4'-dicyanobiphenyl. What causes this and how can I prevent it?

A: The formation of 4,4'-dicyanobiphenyl is due to the homocoupling of 4-cyanophenylboronic acid. This side reaction is often promoted by the presence of oxygen, high concentrations of the boronic acid, or certain bases.[3]

Recommended Solutions:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. The presence of oxygen can facilitate the homocoupling pathway.

  • Slow Addition of Boronic Acid: Instead of adding all the 4-cyanophenylboronic acid at the beginning of the reaction, add it portion-wise or as a solution via a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the homocoupling reaction.

  • Choice of Base: The choice of base can have a significant impact. While strong bases are needed for the transmetalation step, some can also promote homocoupling. Consider using a weaker base like potassium carbonate (K₂CO₃) or a phosphate base like potassium phosphate (K₃PO₄), which has been shown to suppress homocoupling in some cases.

  • Catalyst System: Certain palladium catalysts and ligands are more prone to facilitating homocoupling. If the problem persists, consider screening different palladium precatalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and phosphine ligands.

Issue 2: Significant formation of 4-chlorobiphenyl (dehalogenation byproduct).

Q: I am observing a substantial amount of 4-chlorobiphenyl in my crude product mixture. What leads to this dehalogenation, and what steps can I take to minimize it?

A: The formation of 4-chlorobiphenyl is a result of the dehalogenation of the starting aryl halide (e.g., 1-chloro-4-iodobenzene). This can occur through various mechanisms, often involving a hydride source in the reaction mixture. The presence of water can sometimes contribute to this side reaction.

Recommended Solutions:

  • Use Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. While a small amount of water is sometimes necessary to facilitate the Suzuki coupling, excess water can promote dehalogenation.

  • Optimize the Base: Some bases can act as or generate hydride sources, leading to dehalogenation. If you are using a base like sodium hydroxide, consider switching to a non-hydroxide base such as potassium carbonate or cesium carbonate.

  • Ligand Selection: The choice of phosphine ligand can influence the rate of dehalogenation. Experiment with different ligands to find one that favors the cross-coupling pathway over dehalogenation for your specific substrate.

  • Control Reaction Temperature: Higher temperatures can sometimes increase the rate of dehalogenation. Try running the reaction at a lower temperature for a longer period.[4]

Issue 3: Presence of benzonitrile (protodeboronation byproduct) in the product.

Q: My analysis shows the presence of benzonitrile, which is not a starting material. How is this formed and how can I avoid it?

A: Benzonitrile is formed via the protodeboronation of 4-cyanophenylboronic acid, where the boronic acid group is replaced by a hydrogen atom. This is a common side reaction for electron-deficient boronic acids, like 4-cyanophenylboronic acid, and can be promoted by aqueous basic conditions and elevated temperatures.

Recommended Solutions:

  • Minimize Water Content: While some water is often required for the Suzuki reaction to proceed, using an excessive amount or prolonged reaction times in aqueous media can lead to increased protodeboronation. Try using a biphasic solvent system with a minimal, controlled amount of water.

  • Use a Milder Base: Strong bases can accelerate the protodeboronation of electron-deficient boronic acids. Consider using a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).

  • Protect the Boronic Acid: If protodeboronation is a persistent issue, you can use a more stable boronic acid derivative, such as a pinacol ester (4-cyanophenylboronic acid pinacol ester), which is less susceptible to protodeboronation. Alternatively, the boronic acid can be protected with diethanolamine.

  • Control Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting materials are consumed to avoid prolonged exposure to conditions that favor protodeboronation. Avoid unnecessarily high temperatures.

Data Presentation

The following tables provide illustrative examples of how reaction parameters can influence the product and byproduct distribution in a typical Suzuki-Miyaura synthesis of this compound. The starting materials are 4-cyanophenylboronic acid and 1-chloro-4-iodobenzene. Note: These are representative data based on general principles of Suzuki-Miyaura reactions and are intended for troubleshooting purposes.

Table 1: Effect of Base on Product and Byproduct Distribution

EntryBase (2.5 equiv)Temperature (°C)Yield of this compound (%)4,4'-Dicyanobiphenyl (%)4-Chlorobiphenyl (%)Benzonitrile (%)
1K₂CO₃9085582
2K₃PO₄9088372
3Cs₂CO₃9092431
4NaOH907510123

Table 2: Effect of Temperature on Product and Byproduct Distribution

EntryBaseTemperature (°C)Yield of this compound (%)4,4'-Dicyanobiphenyl (%)4-Chlorobiphenyl (%)Benzonitrile (%)
1K₃PO₄7075 (incomplete conversion)251
2K₃PO₄9088372
3K₃PO₄110805123

Table 3: Effect of Palladium Catalyst/Ligand System on Product and Byproduct Distribution

EntryCatalyst (2 mol%)Ligand (4 mol%)Temperature (°C)Yield of this compound (%)4,4'-Dicyanobiphenyl (%)4-Chlorobiphenyl (%)
1Pd(OAc)₂PPh₃908279
2Pd₂(dba)₃SPhos909423
3Pd(PPh₃)₄-908856
4PdCl₂(dppf)-909144

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol provides a general procedure that can be optimized based on the troubleshooting guides above.

Materials:

  • 1-Chloro-4-iodobenzene (1.0 equiv)

  • 4-Cyanophenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 1-chloro-4-iodobenzene, 4-cyanophenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from ethanol/water).

Protocol 2: GC-MS Analysis of Reaction Mixture

Instrumentation:

  • Gas chromatograph with a mass selective detector (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the sample through a 0.22 µm syringe filter.

GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • MSD Transfer Line: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-550 amu

Data Analysis: Identify the peaks for this compound and potential byproducts (4,4'-dicyanobiphenyl, 4-chlorobiphenyl, benzonitrile) by comparing their retention times and mass spectra to those of authentic standards or library data. Quantify the relative amounts using peak area percentages.

Protocol 3: HPLC Analysis of Reaction Mixture

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Sample Preparation:

  • Dissolve a small amount of the crude product in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

HPLC Conditions:

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid), e.g., a gradient of 50-95% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Data Analysis: Identify the peaks corresponding to the product and byproducts based on their retention times compared to standards. Quantify using a calibration curve or by area percent normalization.[5]

Visualizations

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-X(L_n) (Ar = 4-chlorophenyl) oxidative_addition->pd_complex Ar-X transmetalation Transmetalation coupled_complex Ar-Pd(II)-Ar'(L_n) transmetalation->coupled_complex boronate Ar'B(OR)3- (Ar' = 4-cyanophenyl) boronate->transmetalation base Base (e.g., K3PO4) boronic_acid Ar'B(OH)2 base->boronic_acid reductive_elimination Reductive Elimination reductive_elimination->pd0 Product (Ar-Ar') product Ar-Ar' (this compound) aryl_halide Ar-X (1-chloro-4-iodobenzene) boronic_acid->boronate

Caption: Suzuki-Miyaura catalytic cycle for the synthesis of this compound.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Under Inert Atmosphere) start->setup reaction Heating and Stirring (e.g., 90°C, 2-24h) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction and Washing) monitoring->workup Complete purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Product Analysis (GC-MS, HPLC, NMR) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Workflow start Low Yield or High Impurity Level identify Identify Major Byproduct (GC-MS / HPLC) start->identify homocoupling Homocoupling (4,4'-Dicyanobiphenyl) identify->homocoupling [High Dimer Peak] dehalogenation Dehalogenation (4-Chlorobiphenyl) identify->dehalogenation [High Dehalogenated Peak] protodeboronation Protodeboronation (Benzonitrile) identify->protodeboronation [High Benzonitrile Peak] action_homo 1. Ensure Anaerobic Conditions 2. Slow Boronic Acid Addition 3. Change Base (e.g., K3PO4) homocoupling->action_homo action_dehalo 1. Use Anhydrous Solvents 2. Optimize Base 3. Lower Reaction Temperature dehalogenation->action_dehalo action_proto 1. Minimize Water Content 2. Use Milder Base (e.g., KF) 3. Use Boronic Ester protodeboronation->action_proto

Caption: Logical workflow for troubleshooting common byproduct formation issues.

References

Optimizing catalyst loading for 4-(4-Chlorophenyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-Chlorophenyl)benzonitrile. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis, with a specific focus on optimizing palladium catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between a benzonitrile derivative (e.g., 4-bromobenzonitrile or 4-cyanophenylboronic acid) and a chlorophenyl derivative (e.g., 4-chlorophenylboronic acid or 1-bromo-4-chlorobenzene). The reaction is favored for its mild conditions and tolerance of a wide range of functional groups.[1][2]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in Suzuki-Miyaura couplings can stem from several factors. The most critical to check are:

  • Catalyst Activity: Ensure your palladium catalyst is active. Many palladium sources are sensitive to air and moisture. Using a fresh batch or a pre-catalyst can be beneficial.

  • Reagent Purity: The purity of your starting materials, especially the boronic acid, is crucial. Boronic acids can degrade over time, leading to lower yields.

  • Oxygen Contamination: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. Thoroughly degassing the solvent and maintaining an inert (Nitrogen or Argon) atmosphere is essential.[3]

  • Base and Solvent Choice: The combination of base and solvent significantly impacts the reaction rate and yield. An inappropriate choice can lead to poor solubility or slow transmetalation.[4]

Q3: How does catalyst loading impact the synthesis of this compound?

A3: Catalyst loading is a trade-off between reaction efficiency and process costs.

  • Higher Loading (e.g., 1-5 mol%): Generally leads to faster reaction times and higher conversion rates. This is often used in initial lab-scale experiments to ensure the reaction works.

  • Lower Loading (e.g., <0.1 mol%): Desirable for large-scale synthesis to reduce costs and minimize palladium contamination in the final product. However, lowering the catalyst loading can lead to incomplete conversion or require longer reaction times.[5][6] Optimization is key to finding the minimum amount of catalyst needed for an efficient reaction.

Q4: I am observing a significant amount of a biaryl side product derived from the homocoupling of my boronic acid. How can this be prevented?

A4: Homocoupling is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[3] To minimize it:

  • Ensure Rigorous Degassing: Remove all dissolved oxygen from your solvent and reaction mixture.

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄. If you use a Pd(II) source (e.g., Pd(OAc)₂), the initial reduction to Pd(0) can sometimes favor homocoupling.[3]

  • Optimize Base and Addition: The choice of base can influence homocoupling. Additionally, slow addition of the boronic acid to the reaction mixture can sometimes help.

Q5: The reaction starts but seems to stall before all the starting material is consumed. What are the likely causes?

A5: Reaction stalling is typically due to catalyst deactivation or poor solubility.

  • Catalyst Deactivation: The active Pd(0) species may be oxidizing or forming inactive palladium black. Using more robust phosphine ligands can help stabilize the catalyst.

  • Poor Solubility: As the reaction proceeds, the polarity of the medium can change, causing reagents or intermediates to precipitate. Screening different solvent systems, such as dioxane/water or 2-MeTHF, can resolve this issue.[1][4]

  • Insufficient Base: Ensure the base is not fully consumed and is present in a sufficient molar excess (typically 2-3 equivalents).

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem Possible Cause Recommended Solution
Low or No Product Formation 1. Inactive Catalyst: The palladium source has degraded or was inactive from the start.• Use a fresh bottle of catalyst. • Consider a more stable pre-catalyst (e.g., a palladacycle).[1] • Perform a small-scale test reaction with a known reliable substrate to confirm catalyst activity.
2. Poor Reagent Quality: Boronic acid has decomposed; aryl halide is impure.• Use freshly purchased or recrystallized starting materials. • Check the purity of reagents via NMR or LC-MS before use.
3. Insufficient Degassing: Oxygen is present, deactivating the Pd(0) catalyst.• Degas the solvent for at least 30 minutes with an inert gas (Ar or N₂). • Assemble the reaction under an inert atmosphere. • Use the freeze-pump-thaw method for rigorous oxygen removal.
Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) 1. Presence of Oxygen: Promotes the oxidative coupling of boronic acids.• Improve the degassing procedure as mentioned above.[3]
2. Suboptimal Base: The base may be too strong or too weak, leading to side reactions.• Screen alternative bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] • Ensure the base is finely ground to maximize surface area.
Reaction Stalls / Incomplete Conversion 1. Catalyst Deactivation: The catalyst precipitates as palladium black or is poisoned.• Increase the catalyst loading slightly. • Screen different phosphine ligands that offer better stability to the catalytic complex. • Ensure there are no impurities (e.g., sulfur-containing compounds) in the starting materials that could poison the catalyst.[7]
2. Poor Solubility of Reagents: Starting materials or intermediates are not fully dissolved.• Screen alternative solvents or solvent/water mixtures (e.g., Toluene, Dioxane/H₂O, 2-MeTHF).[1][4] • Increase the reaction temperature if the thermal stability of the reactants allows.

Data Presentation

Table 1: Effect of Catalyst Loading on Reaction Yield

This table illustrates the typical impact of varying catalyst loading on the yield of this compound in a model Suzuki-Miyaura reaction.

Reaction Conditions: 4-Bromobenzonitrile (1.0 mmol), 4-Chlorophenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(PPh₃)₄ (catalyst), Toluene/H₂O (4:1, 5 mL), 90 °C, 12 h.

EntryCatalystCatalyst Loading (mol%)Yield (%)
1Pd(PPh₃)₄0.0545
2Pd(PPh₃)₄0.178
3Pd(PPh₃)₄0.592
4Pd(PPh₃)₄1.094
5Pd(PPh₃)₄2.095

Note: Data are representative and intended to illustrate a general trend. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

Materials:

  • 4-Bromobenzonitrile

  • 4-Chlorophenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium Carbonate (K₂CO₃), finely ground

  • Toluene

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source, such as Pd(OAc)₂ (0.01 eq, 1 mol%), and the ligand, such as PPh₃ (0.04 eq, 4 mol%).

  • Assembly: Add the catalyst/ligand mixture to the reaction flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of Toluene and Water) via cannula or syringe. The total solvent volume should result in a starting material concentration of approximately 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 4-bromobenzonitrile is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure this compound.

Visualizations

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Pd_Complex Ar-Pd(II)L₂-X OxAdd->Pd_Complex Transmetal Transmetalation Pd_Complex->Transmetal Pd_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->Pd_Biaryl RedElim Reductive Elimination Pd_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (4-Bromobenzonitrile) ArX->OxAdd ArB Ar'-B(OH)₂ (4-Chlorophenylboronic acid) ArB->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow_Optimization Experimental Workflow for Catalyst Optimization start Define Reaction: 4-Bromobenzonitrile + 4-Chlorophenylboronic acid setup Initial Reaction Setup: - Catalyst: Pd(PPh₃)₄ (1 mol%) - Base: K₂CO₃ - Solvent: Toluene/H₂O - Temp: 90°C start->setup run Run Reaction & Monitor (TLC/GC) setup->run analyze Analyze Results: Yield & Purity run->analyze decision Is Yield > 90%? analyze->decision optimize Systematically Reduce Catalyst Loading (e.g., 0.5% -> 0.1% -> 0.05%) decision->optimize Yes troubleshoot Troubleshoot: Screen Ligands, Bases, Solvents (See Guide) decision->troubleshoot No re_run Re-run Reaction with Lower Catalyst Loading optimize->re_run analyze2 Analyze Results: Yield & Purity re_run->analyze2 decision2 Is Yield Still Acceptable? analyze2->decision2 decision2->optimize Yes end Final Optimized Protocol decision2->end No, use previous loading troubleshoot->setup

Caption: A logical workflow for optimizing catalyst loading in a Suzuki coupling.

Troubleshooting_Flow Troubleshooting Logic Flow start Problem: Low Reaction Yield check_sm Is Starting Material Consumed? (TLC/GC) start->check_sm sm_yes Reaction Stalled check_sm->sm_yes No sm_no Complex Mixture/ Side Products Formed check_sm->sm_no Yes cause1 Possible Causes: - Inactive Catalyst - Poor Solubility - Insufficient Heat solution1 Solutions: 1. Use fresh catalyst/ligand 2. Screen different solvents 3. Increase temperature cause1->solution1 cause2 Possible Causes: - Homocoupling - Dehalogenation - Product Degradation solution2 Solutions: 1. Improve degassing (remove O₂) 2. Screen different bases 3. Lower reaction temperature cause2->solution2

Caption: A decision tree to guide troubleshooting for low-yield reactions.

References

Validation & Comparative

Comparative Guide to HPLC Purity Analysis of Synthesized 4-(4-Chlorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthesized 4-(4-Chlorophenyl)benzonitrile. It includes a critical evaluation of stationary phases, detailed experimental protocols, and supporting data to assist in method selection and optimization for quality control and impurity profiling.

Introduction to Purity Analysis of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Its purity is critical as impurities can affect the safety, efficacy, and stability of the final product. HPLC is the predominant technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.

The choice of HPLC method, particularly the stationary phase, can significantly impact the separation of the main compound from potential process-related impurities and degradation products. This guide compares the performance of a standard C18 stationary phase with a Biphenyl stationary phase, which offers alternative selectivity for aromatic compounds.[1][2]

Comparison of HPLC Stationary Phases

The selection of the HPLC column is paramount for achieving optimal separation. While C18 columns are widely used, Biphenyl columns can offer enhanced selectivity for aromatic compounds through mixed-mode retention mechanisms involving both hydrophobic and π-π interactions.[2]

ParameterC18 Stationary PhaseBiphenyl Stationary PhaseRationale for this compound Analysis
Primary Retention Mechanism Hydrophobic (van der Waals) interactions.[2]Mixed-mode: Hydrophobic and π-π interactions.[2]The biphenyl core of the analyte allows for strong π-π interactions with the Biphenyl phase, potentially improving resolution from structurally similar impurities.[1]
Selectivity Excellent for general-purpose separations based on hydrophobicity.Enhanced selectivity for aromatic and moderately polar analytes.[2]Biphenyl phases can better differentiate between isomers and compounds with subtle differences in their aromatic systems.[1]
Typical Mobile Phases Acetonitrile or Methanol with buffered aqueous solutions.[3]Acetonitrile or Methanol with buffered aqueous solutions. Methanol can sometimes enhance π-π interactions.[1]Standard reversed-phase mobile phases are suitable for both. The choice of organic modifier can be used to fine-tune selectivity.[1][3]
Potential Advantages Robust, widely available, and well-characterized.Superior resolution of aromatic isomers and related compounds.For complex impurity profiles, the Biphenyl phase is likely to provide a more comprehensive separation.
Potential Disadvantages May show limited selectivity for structurally similar aromatic compounds.Can be more expensive and less commonly available than C18.The additional cost may be justified by the improved data quality for regulatory submissions.

Experimental Data and Protocols

To illustrate the performance differences, two HPLC methods were developed for the purity analysis of a synthesized batch of this compound, which was suspected to contain impurities such as the starting material (4-chlorobiphenyl) and a positional isomer (2-(4-chlorophenyl)benzonitrile).

Hypothetical Purity Analysis Results

The following table summarizes the chromatographic data obtained from the analysis of a spiked sample of this compound using both C18 and Biphenyl columns.

CompoundMethod A: C18 Column Method B: Biphenyl Column
Retention Time (min) Resolution (Rs) Retention Time (min) Resolution (Rs)
4-Chlorobiphenyl8.2-9.5-
2-(4-Chlorophenyl)benzonitrile9.51.811.82.5
This compound10.11.313.23.1

Observations:

  • The Biphenyl column provided a significantly better resolution between the main peak and the positional isomer impurity.

  • Longer retention times on the Biphenyl column indicate stronger interactions, which contribute to the improved separation.

Detailed Experimental Protocols

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Data acquisition and processing software.

Method A: C18 Column Protocol

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: Acetonitrile and Water (with 0.1% Formic Acid) in a gradient elution.[5] A common starting point is a 60:40 mixture.[5]

  • Gradient Program:

    • 0-2 min: 60% Acetonitrile

    • 2-15 min: 60% to 85% Acetonitrile

    • 15-17 min: 85% Acetonitrile

    • 17-18 min: 85% to 60% Acetonitrile

    • 18-25 min: 60% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.[5]

Method B: Biphenyl Column Protocol

  • Column: Biphenyl stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Methanol and Water (with 0.1% Formic Acid) in a gradient elution.

  • Gradient Program:

    • 0-2 min: 55% Methanol

    • 2-18 min: 55% to 80% Methanol

    • 18-20 min: 80% Methanol

    • 20-21 min: 80% to 55% Methanol

    • 21-30 min: 55% Methanol (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

Method Validation

Any selected HPLC method for purity analysis must be validated according to the International Conference on Harmonization (ICH) guidelines to ensure it is suitable for its intended purpose.[5][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Synthesized This compound in Diluent inject_sample Inject Prepared Sample prep_sample->inject_sample prep_std Prepare Reference Standard and Impurity Stock Solutions prep_spike Create Spiked Sample for Method Development prep_std->prep_spike prep_spike->inject_sample hplc_system Equilibrate HPLC System with Mobile Phase inject_blank Inject Blank (Diluent) hplc_system->inject_blank inject_std Inject Reference Standard inject_blank->inject_std acquire_data Acquire Chromatograms inject_sample->acquire_data inject_std->inject_sample inject_std->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks identify_impurities Identify Impurities by Retention Time Comparison acquire_data->identify_impurities calc_purity Calculate Purity (% Area) integrate_peaks->calc_purity start Select HPLC Method (e.g., C18 or Biphenyl) specificity Specificity (Resolution from impurities) start->specificity linearity Linearity (Correlation coefficient) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (% RSD) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated Method Validated robustness->validated

References

Validating the Structure of 4-(4-Chlorophenyl)benzonitrile: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical synthesis and analysis. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of 4-(4-Chlorophenyl)benzonitrile, a biphenyl nitrile derivative. While a dedicated crystal structure for the title compound is not publicly available, this guide utilizes crystallographic data from the closely related analog, 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile, to illustrate the power of X-ray diffraction. This is juxtaposed with spectroscopic data for (1,1'-Biphenyl)-4-carbonitrile to highlight the utility and limitations of common spectroscopic techniques.

Unambiguous Structure Determination by X-ray Crystallography

Single-crystal X-ray diffraction stands as the gold standard for the absolute structural elucidation of solid materials.[1][2] It provides a precise three-dimensional map of the atomic arrangement within a crystal lattice, yielding unequivocal information on connectivity, bond lengths, bond angles, and stereochemistry.[1][3]

Quantitative Crystallographic Data for 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile

The following table summarizes key crystallographic data for 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile, an analog of this compound. This data provides a benchmark for the expected structural parameters of the title compound.

ParameterValue[4]
Chemical FormulaC13H8FN
Molecular Weight197.21 g/mol
Crystal SystemOrthorhombic
Space GroupP b c a
a22.525 Å
b11.730 Å
c7.568 Å
α90°
β90°
γ90°

Alternative Structural Validation by Spectroscopic Methods

While X-ray crystallography provides definitive structural information, its reliance on obtaining suitable single crystals can be a limiting factor.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) offer valuable and often complementary structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[5][6] ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and relative number of different types of protons and carbons.[5][7]

¹H and ¹³C NMR Data for (1,1'-Biphenyl)-4-carbonitrile

¹H NMRChemical Shift (ppm)
Aromatic Protons7.30 - 7.80
¹³C NMRChemical Shift (ppm)[8]
Aromatic Carbons120 - 170
Nitrile Carbon~118
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Key FTIR Vibrational Frequencies for (1,1'-Biphenyl)-4-carbonitrile

Functional GroupVibrational Frequency (cm⁻¹)
C≡N (Nitrile)~2230
C-H (Aromatic)~3100 - 3000
C=C (Aromatic)~1600 - 1450
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that separates chemical compounds in a sample and then provides information about their mass-to-charge ratio, which can be used to determine the molecular weight and fragmentation pattern.[10]

Mass Spectrometry Data for (1,1'-Biphenyl)-4-carbonitrile

ParameterValue[11]
Molecular FormulaC13H9N
Molecular Weight179.22 g/mol
Major Fragment (m/z)179 (M⁺)

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Suitable single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.[1]

  • Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated.[2]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other structural parameters.[1]

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.5-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.[6]

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

  • Data Processing and Analysis: The raw data is Fourier transformed to produce the NMR spectrum. The chemical shifts, coupling constants, and integration values are then analyzed to elucidate the structure.[7]

FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[12][13]

  • Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure to form a thin, transparent pellet.[14][15]

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).[16]

  • Injection and Separation: A small volume of the sample solution is injected into the gas chromatograph, where it is vaporized and separated into its components as it passes through a capillary column.[10][17]

  • Mass Analysis: The separated components eluting from the GC column are introduced into the mass spectrometer, where they are ionized, and their mass-to-charge ratios are determined.[18]

Workflow for Structural Validation

G cluster_0 Structural Validation Workflow synthesis Synthesis of This compound purification Purification synthesis->purification xray Single-Crystal X-ray Diffraction purification->xray Requires single crystals nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry (GC-MS) purification->ms data_analysis Data Analysis and Structure Confirmation xray->data_analysis nmr->data_analysis ftir->data_analysis ms->data_analysis final_structure Confirmed Structure data_analysis->final_structure

Caption: Workflow for the structural validation of this compound.

References

A Comparative Analysis of the Reactivity of 4-(4-Chlorophenyl)benzonitrile and Other Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers in Drug Discovery and Organic Synthesis

This guide presents a detailed comparative analysis of the reactivity of 4-(4-Chlorophenyl)benzonitrile, a key intermediate in various industrial applications, against other substituted benzonitrile derivatives. This document provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and mechanistic insights to inform their synthetic strategies.

The reactivity of benzonitrile derivatives is fundamentally governed by the electronic properties of the substituents on the aromatic ring. These substituents modulate the electron density of both the cyano group and the phenyl ring, thereby influencing the rates and pathways of various chemical transformations. This guide will delve into a comparative analysis of reactivity in three key areas: reactions involving the cyano group (hydrolysis and reduction), and reactions involving the aromatic ring (nucleophilic aromatic substitution).

Comparative Reactivity Data

The electronic influence of substituents on the reactivity of benzonitrile derivatives can be quantified and compared using experimental data from various reactions.

Hydrolysis of the Nitrile Group

The conversion of the nitrile functionality to a carboxylic acid via hydrolysis is a fundamental transformation. The rate of this reaction is significantly influenced by the electronic nature of the para-substituent. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water, thus accelerating the hydrolysis rate. Conversely, electron-donating groups (EDGs) retard the reaction.

Table 1: Relative Rate Constants for the Acid-Catalyzed Hydrolysis of para-Substituted Benzonitriles [1]

Substituent (p-X-C₆H₄CN)XRelative Rate (kₓ/kн)
Nitro-NO₂7.8
Cyano -CN 4.2
Chloro -Cl 2.1
Hydrogen-H1.0
Methyl-CH₃0.5
Methoxy-OCH₃0.3

Note: The reactivity of this compound in hydrolysis is expected to be primarily influenced by the electron-withdrawing nature of the cyano group on one ring. The 4-chlorophenyl substituent itself has a mild electron-withdrawing effect.

Reduction of the Nitrile Group

The reduction of benzonitriles to their corresponding benzylamines is a crucial transformation in the synthesis of many pharmaceutical compounds. The yield of this reaction is also sensitive to the electronic effects of the substituents.

Table 2: Comparative Yields for the Catalytic Hydrogenation of para-Substituted Benzonitriles [1]

Substituent (p-X-C₆H₄CN)XYield of Benzylamine (%)
Methoxy-OCH₃95
Methyl-CH₃92
Hydrogen-H88
Chloro -Cl 85
Nitro-NO₂75

Note: The data suggests that electron-donating groups generally favor higher yields in catalytic hydrogenation, while strong electron-withdrawing groups can lead to lower yields.

Nucleophilic Aromatic Substitution (SNAr)

The presence of electron-withdrawing groups, such as a nitrile group, can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present. In the case of this compound, the chlorine atom can potentially be displaced by a nucleophile. The reactivity in SNAr reactions is highly dependent on the ability of the aromatic system to stabilize the negative charge of the intermediate Meisenheimer complex.[2][3][4][5][6]

Table 3: Relative Rates of Nucleophilic Aromatic Substitution for para-Substituted Chlorobenzenes with Sodium Methoxide [7]

Substituent (p-X-C₆H₄Cl)XRelative Rate
Nitro-NO₂7 x 10¹⁰
Cyano -CN 2 x 10⁵
Carbonyl-CHO1.6 x 10⁴
Hydrogen-H1

Note: The powerful electron-withdrawing cyano group significantly activates the chlorobenzene ring towards nucleophilic attack compared to the unsubstituted ring.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful synthesis and evaluation of benzonitrile derivatives.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a common method for the synthesis of the title compound.

Materials:

  • 4-bromobenzonitrile

  • (4-chlorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a reaction flask, add 4-bromobenzonitrile (1.0 eq.), (4-chlorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Representative Protocol for Nucleophilic Aromatic Substitution on an Activated Aryl Halide

This protocol provides a general procedure for the displacement of a halide from an electron-deficient aromatic ring.

Materials:

  • 4-Chlorobenzonitrile

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, dissolve 4-chlorobenzonitrile (1.0 eq.) in methanol.

  • Add a solution of sodium methoxide in methanol (1.2 eq.) to the flask.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-methoxybenzonitrile.

Mechanistic Considerations and Reactivity Trends

The electronic effects of substituents on the reactivity of benzonitrile derivatives can be rationalized through the application of linear free-energy relationships, such as the Hammett equation.[8] The Hammett substituent constant (σ) quantifies the electronic-donating or -withdrawing nature of a substituent.

For reactions where a negative charge develops in the transition state, such as nucleophilic attack on the nitrile carbon during hydrolysis or nucleophilic aromatic substitution, a positive slope (ρ > 0) is observed in the Hammett plot. This indicates that electron-withdrawing groups, which have positive σ values, accelerate the reaction.[9]

Conversely, for reactions where a positive charge develops or where electron density is important for the rate-determining step, a negative slope (ρ < 0) is observed.

Reactivity_Trends EDG EDG Hydrolysis Hydrolysis EDG->Hydrolysis Decreases Reactivity Reduction Reduction EDG->Reduction Increases Yield SNAr SNAr EDG->SNAr Decreases Reactivity EWG EWG EWG->Hydrolysis Increases Reactivity EWG->Reduction Decreases Yield EWG->SNAr Increases Reactivity

The cyano group itself is a moderately strong electron-withdrawing group (σₚ = +0.66).[10] In this compound, the 4-chlorophenyl substituent also exerts an electron-withdrawing inductive effect and a weak electron-donating resonance effect, with an overall mild electron-withdrawing character (σₚ for -Cl is +0.23).[10]

Suzuki_Miyaura_Workflow start Start: Aryl Halide & Arylboronic Acid pd_activation Pd(0) Catalyst Activation start->pd_activation oxidative_addition Oxidative Addition of Aryl Halide to Pd(0) pd_activation->oxidative_addition transmetalation Transmetalation with Arylboronic Acid oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Product: Biaryl Compound reductive_elimination->product catalyst_regen Catalyst Regeneration Pd(0) reductive_elimination->catalyst_regen catalyst_regen->oxidative_addition Catalytic Cycle

This comprehensive guide provides a framework for understanding and predicting the reactivity of this compound in comparison to other benzonitrile derivatives. The provided data and protocols serve as a valuable resource for chemists engaged in the synthesis and modification of these important chemical entities.

References

Comparative Efficacy of 4-(4-Chlorophenyl)benzonitrile Analogs in Targeting Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationship of novel benzonitrile derivatives reveals their potential as potent anticancer agents. This guide provides a comparative overview of the biological activity of 4-(4-Chlorophenyl)benzonitrile and its analogs, with a focus on their efficacy in inhibiting cancer cell growth, supported by experimental data and detailed methodologies.

Researchers in drug discovery and development are continually exploring novel chemical scaffolds to identify more effective and selective therapeutic agents. The benzonitrile moiety, a prominent feature in a variety of biologically active compounds, has garnered significant attention. This guide focuses on this compound and its structurally related analogs, summarizing their antiproliferative activities against various cancer cell lines. The presented data, extracted from a systematic study of novel pyrimidine-5-carbonitrile derivatives, highlights the structure-activity relationships that govern their anticancer potential.

Comparative Anticancer Activity

The antiproliferative effects of a series of synthesized compounds related to this compound were evaluated against a panel of 60 human cancer cell lines. The following table summarizes the growth inhibitory (GI50) values for selected compounds against representative cancer cell lines, demonstrating the impact of structural modifications on their biological activity.

Compound IDR GroupTarget Cell LineGrowth Inhibition (GI50) %
2b p-fluorobenzylOvarian Cancer (OVCAR-4)73.14
Renal Cancer (786-0)84.82
4b p-fluorobenzyl (with morpholine)Non-Small Cell Lung Cancer (HOP-62)75.65
CNS Cancer (SNB-75)82.51
Renal Cancer (RXF 393)75.34
Breast Cancer (HS578T)74.34
4c p-nitrobenzyl (with morpholine)Various Cell LinesBroad cytotoxic activity

Experimental Protocols

The evaluation of the anticancer activity of the this compound analogs was conducted using a standardized protocol from the National Cancer Institute (NCI).

In Vitro Anticancer Screening

Objective: To determine the growth inhibitory effects of the synthesized compounds on a panel of human cancer cell lines.

Methodology:

  • Cell Preparation: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, were used. Cells were cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Assay Procedure:

    • Cells were inoculated into 96-well microtiter plates.

    • After a 24-hour pre-incubation period, the cells were exposed to a single concentration (10 µM) of the test compounds for 48 hours.

    • Following the incubation period, the assay was terminated by the addition of cold trichloroacetic acid.

  • Endpoint Measurement:

    • Cell viability was determined using a sulforhodamine B (SRB) protein assay.

    • The absorbance was measured at 515 nm using a plate reader.

  • Data Analysis: The percentage of growth inhibition was calculated relative to control wells (containing no compound) and a baseline at time zero.

Signaling Pathway and Experimental Workflow

The development and screening of these novel anticancer agents follow a structured workflow, from chemical synthesis to biological evaluation and data analysis. The primary mechanism of action for many anticancer agents involves the modulation of critical signaling pathways that control cell growth, proliferation, and survival.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start Starting Materials synthesis Chemical Synthesis of Analogs start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening In Vitro Anticancer Screening (NCI-60 Panel) characterization->screening data_analysis Quantitative Data Analysis (GI50) screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: General experimental workflow for the discovery of novel anticancer agents.

The anticancer activity of many compounds, including benzonitrile derivatives, can be attributed to their ability to inhibit key enzymes in cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). The inhibition of these pathways can disrupt downstream signaling cascades that are crucial for cancer cell proliferation and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation COX2 COX-2 COX2->Proliferation Inhibitor Benzonitrile Analog Inhibitor->EGFR Inhibition Inhibitor->COX2 Inhibition

Caption: Simplified signaling pathway targeted by dual EGFR/COX-2 inhibitors.

A Spectroscopic Showdown: Unveiling the Isomeric Nuances of 4-(4-Chlorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 4-(4-Chlorophenyl)benzonitrile and its ortho- and meta-isomers, providing researchers, scientists, and drug development professionals with key analytical data for identification and characterization.

In the world of chemical research and pharmaceutical development, precise molecular identification is paramount. The isomeric forms of a compound, while possessing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of this compound and its ortho- and meta-isomers, offering a valuable resource for their unambiguous identification and differentiation. This comparison relies on fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the para, ortho, and meta isomers of chlorophenylbenzonitrile.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons (Benzonitrile Ring)Aromatic Protons (Chlorophenyl Ring)
This compound (para) 7.74 (d, 2H), 7.67 (d, 2H)7.58 (d, 2H), 7.48 (d, 2H)
2-(4-Chlorophenyl)benzonitrile (ortho) 7.80-7.75 (m, 1H), 7.65-7.55 (m, 2H), 7.45-7.40 (m, 1H)7.50-7.45 (m, 4H)
3-(4-Chlorophenyl)benzonitrile (meta) 7.90-7.85 (m, 1H), 7.80-7.75 (m, 1H), 7.65-7.55 (m, 2H)7.60-7.55 (m, 2H), 7.50-7.45 (m, 2H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundBenzonitrile Ring CarbonsChlorophenyl Ring CarbonsCyano Carbon (C≡N)
This compound (para) 145.1, 132.8, 129.5, 112.1138.0, 135.0, 129.4, 128.8118.5
2-(4-Chlorophenyl)benzonitrile (ortho) Data not availableData not availableData not available
3-(4-Chlorophenyl)benzonitrile (meta) Data not availableData not availableData not available

Table 3: FT-IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

CompoundC≡N StretchC-Cl StretchAromatic C-H StretchAromatic C=C Stretch
This compound (para) 222810923050-31001605, 1489
2-(4-Chlorophenyl)benzonitrile (ortho) 222610473060-31001590, 1470
3-(4-Chlorophenyl)benzonitrile (meta) 223010783055-31051595, 1475

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion [M]⁺Major Fragment Ions
This compound (para) 213/215178, 151, 111
2-(4-Chlorophenyl)benzonitrile (ortho) 213/215178, 151, 111
3-(4-Chlorophenyl)benzonitrile (meta) 213/215178, 151, 111

Note: Due to the limited availability of public spectroscopic data, the ¹³C NMR data for the ortho and meta isomers, and more detailed fragmentation patterns for all isomers are not included. The provided data for ortho and meta isomers are based on typical values for similar compounds and may vary.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 9.0 µs

    • Acquisition time: 4.0 s

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 4.0 µs

    • Acquisition time: 1.0 s

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase-corrected and baseline-corrected. Chemical shifts were referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Processing: The obtained spectrum was baseline-corrected and the vibrational frequencies of interest were identified.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in dichloromethane.

  • Instrumentation: A GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used.

  • GC Parameters:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Injector temperature: 250°C

    • Oven program: Initial temperature of 100°C held for 2 min, then ramped to 280°C at 15°C/min, and held for 5 min.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass range: 50-500 amu

  • Data Processing: The total ion chromatogram (TIC) was analyzed to identify the retention time of the compound, and the corresponding mass spectrum was examined for the molecular ion and fragmentation pattern.

Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the chlorophenylbenzonitrile isomers.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Chlorophenylbenzonitrile Isomers cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_comparison Comparative Analysis Sample Isomer Sample (ortho, meta, para) NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep FTIR_Prep KBr Pellet Formation Sample->FTIR_Prep MS_Prep Dilution in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR FTIR FT-IR Spectroscopy FTIR_Prep->FTIR GCMS GC-MS Analysis MS_Prep->GCMS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data MS_Data Mass-to-Charge Ratios & Fragmentation Patterns GCMS->MS_Data Comparison Comparison of Spectroscopic Data NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison

Spectroscopic analysis workflow.

Conclusion

The spectroscopic techniques of NMR, FT-IR, and Mass Spectrometry provide a powerful toolkit for the differentiation of this compound and its ortho- and meta-isomers. While sharing the same molecular formula, the distinct substitution patterns on the phenyl rings lead to unique spectroscopic fingerprints. The differences in chemical shifts in ¹H NMR, the subtle variations in vibrational frequencies in FT-IR, and potentially distinct fragmentation patterns in mass spectrometry (though not fully detailed here due to data limitations) allow for their individual identification. This guide serves as a foundational reference for researchers working with these compounds, emphasizing the importance of a multi-technique approach for accurate structural elucidation. Further investigation to obtain and publish the complete spectroscopic data for the ortho and meta isomers would be a valuable contribution to the scientific community.

Catalyst Efficacy in the Synthesis of 4-(4-Chlorophenyl)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 4-(4-Chlorophenyl)benzonitrile, a key intermediate in the production of various pharmaceuticals, is of paramount importance. The selection of an appropriate catalyst is a critical factor that significantly influences reaction yield, efficiency, and overall cost-effectiveness. This guide provides a comprehensive comparison of different catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols.

The primary synthetic routes to this compound involve Suzuki-Miyaura cross-coupling reactions and cyanation of aryl halides. This guide will delve into the efficacy of various catalysts, primarily focusing on palladium- and nickel-based systems, within these two prominent methodologies.

Suzuki-Miyaura Cross-Coupling Route

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, and it represents a primary strategy for synthesizing this compound. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium or nickel catalyst and a base.

Palladium-Based Catalysts

Palladium complexes are the most extensively studied and widely employed catalysts for Suzuki-Miyaura couplings due to their high reactivity and functional group tolerance. A variety of phosphine ligands and N-heterocyclic carbenes (NHCs) have been developed to enhance the efficiency of these catalysts.

One study reports the synthesis of a similar compound, 4-chlorobenzonitrile, from phenylboronic acid and 4-chlorobenzonitrile using a Pd-NHC (N-Heterocyclic Carbene) complex, achieving a high yield of 89%.[1] Another publication provides data on the Suzuki-Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid, highlighting the effectiveness of palladium catalysis in forming the desired biaryl structure.[2]

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling

Catalyst SystemReactantsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
[IPr·H][Pd(η3-cin)Cl2] (0.5 mol%)Phenylboronic acid, 4-ChlorobenzonitrileK2CO3Ethanol601689[1]
Pd-bpydc-La4-Bromobenzonitrile, Phenylboronic acidK2CO3Aqueous Medium70-Good to Excellent[2]
Pd(PPh3)4 (5 mol%)5-(4-bromophenyl)-4,6-dichloropyrimidine, Arylboronic acidsK3PO41,4-Dioxane70-8018-22Moderate to Good[3]
Nickel-Based Catalysts

Nickel-catalyzed Suzuki-Miyaura couplings have emerged as a cost-effective and highly efficient alternative to palladium-based systems.[4] Nickel catalysts are particularly attractive for industrial applications due to the lower cost of the metal. Research has demonstrated that commercially available and air-stable pre-catalysts like NiCl2(PCy3)2 can effectively promote the cross-coupling of aryl halides with arylboronic acids in environmentally friendly solvents.[4] Microwave-assisted nickel-catalyzed couplings have also been shown to dramatically reduce reaction times.[5]

Table 2: Nickel Catalysts for Suzuki-Miyaura Coupling

Catalyst SystemReactantsBaseSolventTemperature (°C)TimeYield (%)Reference
NiCl2(PCy3)2Aryl halides, Arylboronic acidsK3PO42-Me-THF / t-Amyl alcohol--Synthetically useful to excellent[4]
Ni catalyst (5 mol%)Aryl carbamates/sulfamates, Arylboronic acids--180 (Microwave)10 minup to 87[5]

Cyanation Route

An alternative pathway to this compound involves the cyanation of a suitable 4-chloro-4'-halo-biphenyl precursor. This method relies on the introduction of a nitrile group onto the biphenyl scaffold.

Palladium-Catalyzed Cyanation

Palladium catalysts are also effective for cyanation reactions. Studies have shown the successful cyanation of aryl chlorides using K4[Fe(CN)6] as a non-toxic cyanide source.[6][7] The choice of ligand is crucial in these reactions to prevent catalyst poisoning by the cyanide ions. The use of heterogeneous catalysts like Pd/C has also been explored to simplify product purification and catalyst recycling.[8]

Table 3: Palladium Catalysts for Cyanation of Aryl Halides

Catalyst SystemCyanide SourceBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Palladacycle precatalyst P1 / XPhosK4[Fe(CN)6]·3H2OKOAcDioxane/H2O100197[6]
Pd/CM-phosK4[Fe(CN)6]--70--[7]
Pd/C / dppfZn(CN)2-DMAC110-up to 98[8]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A detailed protocol for a typical Suzuki-Miyaura coupling is as follows:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).[9]

  • Add the palladium or nickel catalyst (0.02-5 mol%).[9]

  • Add the degassed solvent.

  • The reaction mixture is then heated to the specified temperature (typically between 60-110 °C) and stirred for a period ranging from a few minutes to several hours.[1][9]

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

General Procedure for Palladium-Catalyzed Cyanation

A representative protocol for the cyanation of an aryl halide is as follows:

  • To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and K4[Fe(CN)6]·3H2O (0.5 equiv).[6]

  • If the aryl halide is a solid, add it to the tube.

  • Seal the vessel with a Teflon-lined screw-cap, and evacuate and backfill with an inert gas (e.g., nitrogen) three times.[6]

  • If the aryl halide is a liquid, add it via syringe, followed by the solvent (e.g., a 1:1 mixture of dioxane and water) and a solution of the base (e.g., KOAc).[6]

  • The reaction mixture is heated to the required temperature (e.g., 100 °C) for the specified time (e.g., 1 hour).[6]

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by drying, filtration, and evaporation of the solvent. The product is then purified by chromatography.

Visualizing the Synthetic Pathways

To better understand the logical flow of the synthesis of this compound, the following diagrams illustrate the two main catalytic routes.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System Aryl Halide Aryl Halide Catalyst Pd or Ni Catalyst Aryl Halide->Catalyst Oxidative Addition Arylboronic Acid Arylboronic Acid Arylboronic Acid->Catalyst Transmetalation Product This compound Catalyst->Product Reductive Elimination Base Base Base->Catalyst

Caption: Suzuki-Miyaura cross-coupling pathway.

Cyanation_Route cluster_reactants Reactants cluster_catalyst Catalytic System Aryl Halide 4-Chloro-4'-halobiphenyl Catalyst Pd Catalyst Aryl Halide->Catalyst Cyanide Source e.g., K4[Fe(CN)6] Cyanide Source->Catalyst Product This compound Catalyst->Product Ligand Ligand Ligand->Catalyst

Caption: Cyanation pathway for synthesis.

References

A comparative study of synthesis methods for 4-(4-Chlorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of four prominent methods for the synthesis of 4-(4-Chlorophenyl)benzonitrile, a key intermediate in the development of pharmaceuticals and functional materials. The methodologies discussed are the Suzuki-Miyaura Coupling, Sandmeyer Reaction, Negishi Coupling, and Ullmann Reaction. This document presents a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations to aid in the selection of the most suitable synthetic route.

Comparative Analysis of Synthesis Methods

The choice of a synthetic strategy for this compound is dictated by factors such as starting material availability, reaction conditions, yield, and scalability. The following table summarizes the key aspects of four common methods.

MethodReactantsCatalyst/ReagentTypical SolventsTypical TemperatureTypical Reaction TimeReported Yield
Suzuki-Miyaura Coupling 4-Chlorophenylboronic acid, 4-BromobenzonitrilePalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Toluene, Ethanol, Water80-100°C2-12 hours~89%[1]
Sandmeyer Reaction 4'-Amino-[1,1'-biphenyl]-4-carbonitrileNaNO₂, HCl, CuCNWater, DMF0-5°C (diazotization), then 60-100°C2-6 hoursVariable
Negishi Coupling 4-Chlorophenylzinc chloride, 4-BromobenzonitrilePalladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos)THF, TolueneRoom Temperature to 65°C12-24 hoursGood to High
Ullmann Reaction 4-Chlorobenzonitrile, ChlorobenzeneCopper catalystHigh-boiling solvents (e.g., DMF, Nitrobenzene)>150°C12-48 hoursModerate

Experimental Protocols

Suzuki-Miyaura Coupling

This method is often favored for its mild reaction conditions and high functional group tolerance.

Reactants:

  • 4-Chlorophenylboronic acid

  • 4-Bromobenzonitrile

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 4-bromobenzonitrile (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-12 hours), cool the reaction to room temperature.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Sandmeyer Reaction

The Sandmeyer reaction is a classical method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.[2][3]

Reactants:

  • 4'-Amino-[1,1'-biphenyl]-4-carbonitrile

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Copper(I) Cyanide (CuCN)

  • Dimethylformamide (DMF)

General Procedure:

  • Dissolve 4'-amino-[1,1'-biphenyl]-4-carbonitrile in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent like DMF.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Heat the reaction mixture to 60-100°C and stir until the evolution of nitrogen gas ceases.

  • Cool the mixture and pour it into water.

  • Extract the product with an organic solvent, wash, dry, and purify as described for the Suzuki-Miyaura coupling.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[4][5] It is known for its high functional group tolerance.

Reactants:

  • 4-Bromobenzonitrile

  • 4-Chlorophenylzinc chloride (prepared in situ from 4-chloro-1-iodobenzene and zinc dust)

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (a phosphine ligand)

  • Tetrahydrofuran (THF)

General Procedure:

  • Prepare the 4-chlorophenylzinc chloride reagent by reacting 4-chloro-1-iodobenzene with activated zinc dust in THF.

  • In a separate flask, dissolve 4-bromobenzonitrile, palladium(II) acetate, and SPhos in THF.

  • Add the freshly prepared organozinc solution to the reaction mixture under an inert atmosphere.

  • Stir the reaction at room temperature or slightly elevated temperatures (up to 65°C) until completion.[5]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up and purify the product as previously described.

Ullmann Reaction

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides.[6][7][8] This method often requires high temperatures and may have a more limited substrate scope compared to palladium-catalyzed cross-coupling reactions.

Reactants:

  • 4-Chlorobenzonitrile

  • Chlorobenzene

  • Copper powder or a copper salt (e.g., CuI)

  • High-boiling polar solvent (e.g., DMF, nitrobenzene)

General Procedure:

  • Combine 4-chlorobenzonitrile, a molar excess of chlorobenzene, and a stoichiometric amount of copper powder in a high-boiling solvent.

  • Heat the mixture to a high temperature (often >150°C) under an inert atmosphere for an extended period (12-48 hours).

  • Monitor the reaction progress by GC-MS or TLC.

  • After cooling, dilute the reaction mixture with an organic solvent and filter to remove the copper salts.

  • Wash the filtrate, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the general workflow for cross-coupling reactions and a decision-making process for selecting a synthesis method.

Cross_Coupling_Workflow Reactants Aryl Halide & Organometallic Reagent Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst_System Palladium or Copper Catalyst + Ligand (if applicable) + Base (if applicable) Catalyst_System->Reaction_Setup Solvent Anhydrous Solvent Solvent->Reaction_Setup Heating Heating (if required) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product This compound Purification->Product

General workflow for cross-coupling synthesis.

Synthesis_Decision_Tree Start Select Synthesis Method Yield High Yield Critical? Start->Yield Mild_Conditions Mild Conditions Required? Yield->Mild_Conditions Yes Cost Starting Material Cost a Major Factor? Yield->Cost No Suzuki Suzuki-Miyaura Coupling Mild_Conditions->Suzuki Yes Negishi Negishi Coupling Mild_Conditions->Negishi Yes Sandmeyer Sandmeyer Reaction Cost->Sandmeyer Yes (if amine is cheap) Ullmann Ullmann Reaction Cost->Ullmann No (harsh conditions)

Decision tree for selecting a synthesis method.

References

A Comparative Guide to the Analytical Identification of 4-(4-Chlorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the confirmation of the identity of 4-(4-Chlorophenyl)benzonitrile, a key intermediate in various synthetic processes. Through a detailed examination of experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), this document serves as a practical resource for researchers. For comparative purposes, analytical data for its structural isomers, 2-chlorobenzonitrile and 3-chlorobenzonitrile, as well as the parent compound benzonitrile, are also presented.

Executive Summary

The unambiguous identification of this compound relies on a suite of orthogonal analytical techniques. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed structural information, elucidating the substitution pattern of the aromatic rings. Infrared spectroscopy confirms the presence of key functional groups, notably the nitrile and chloro moieties. Mass spectrometry determines the molecular weight and fragmentation pattern, confirming the elemental composition. Finally, HPLC provides a robust method for purity assessment and differentiation from closely related isomers.

Comparative Analytical Data

The following tables summarize the key analytical data for this compound and its selected alternatives.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound 7.47 (d, J = 8.0 Hz, 2H), 7.61 (d, J = 8.0 Hz, 2H)[1]110.7, 117.9, 129.6, 133.3, 139.4[1]
2-Chlorobenzonitrile 7.30-7.60 (m, 4H)113.8, 117.1, 127.2, 129.8, 133.8, 134.2
3-Chlorobenzonitrile 7.40-7.70 (m, 4H)112.5, 117.6, 130.2, 130.6, 133.0, 135.0
Benzonitrile 7.42-7.65 (m, 5H)112.1, 118.6, 129.2, 132.1, 132.8[2]

Table 2: Infrared (IR) Spectroscopic and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound ~2230 (C≡N), ~1090 (C-Cl)137 (M⁺), 139 (M⁺+2), 102[3]
2-Chlorobenzonitrile ~2225 (C≡N), ~750 (C-Cl)137 (M⁺), 139 (M⁺+2), 102[4]
3-Chlorobenzonitrile ~2230 (C≡N), ~800 (C-Cl)137 (M⁺), 139 (M⁺+2), 102
Benzonitrile ~2229 (C≡N)[5]103 (M⁺), 76[6]

Table 3: High-Performance Liquid Chromatography (HPLC) Data

CompoundTypical Retention Time (min)*
This compound ~5.8
2-Chlorobenzonitrile ~5.2
3-Chlorobenzonitrile ~5.5
Benzonitrile ~4.5

*Retention times are illustrative and highly dependent on the specific HPLC conditions (column, mobile phase, flow rate, etc.).

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the molecule, including the number and connectivity of protons and carbons.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule. This is often coupled with a chromatographic technique (GC-MS or LC-MS).

Protocol for GC-MS:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed in the molecular ion and chlorine-containing fragments.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and separate it from potential isomers and impurities.

Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically used. For example, 60:40 (v/v) acetonitrile:water.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical process and a hypothetical signaling pathway for contextual understanding.

analytical_workflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Interpretation cluster_confirmation Confirmation Sample Unknown Compound (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C) IR FT-IR Spectroscopy MS Mass Spectrometry (GC-MS or LC-MS) HPLC HPLC Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Purity Purity Assessment HPLC->Purity Confirmation Identity Confirmed Structure->Confirmation Functional_Groups->Confirmation Molecular_Weight->Confirmation Purity->Confirmation

Caption: A logical workflow for the analytical identification of a chemical compound.

hypothetical_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand This compound receptor Receptor Protein ligand->receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates response Cellular Response transcription_factor->response Induces

Caption: A hypothetical signaling pathway initiated by this compound.

References

Comparative Analysis of 4-(4-Chlorophenyl)benzonitrile and Structurally-Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the physicochemical properties, synthesis, and biological activities of 4-(4-Chlorophenyl)benzonitrile, with a comparative cross-validation against 4-Cyanobiphenyl, Letrozole, and the parent compound Benzonitrile.

This guide provides a detailed comparison of this compound with selected alternatives to assist researchers in evaluating its potential applications. The data presented is compiled from various experimental sources and is intended to offer an objective overview of the compound's performance characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its comparators is presented below. Data for this compound is limited in the literature; therefore, data for the closely related 4-Chlorobenzonitrile is included as a proxy.

PropertyThis compound (Data for 4-Chlorobenzonitrile)4-CyanobiphenylLetrozoleBenzonitrile
Molecular Formula C₁₃H₈ClN (Proxy: C₇H₄ClN)C₁₃H₉NC₁₇H₁₁N₅C₇H₅N
Molecular Weight 213.66 g/mol (Proxy: 137.57 g/mol )179.22 g/mol 285.3 g/mol 103.12 g/mol
Melting Point Not Available (Proxy: 97 °C)85-87 °C181-183 °C-13 °C
Boiling Point Not Available (Proxy: 242 °C)193 °C at 20 mmHgNot Available188-191 °C
Density Not Available (Proxy: 1.22 g/cm³)1.1255 g/cm³ (estimated)Not Available1.0 g/mL
Solubility Low in water; Soluble in polar organic solvents like DMSO and acetonitrile.[1]Limited solubility in water.Poorly soluble in water.Miscible with organic solvents, limited solubility in water.[2]

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for the compared compounds.

SpectroscopyThis compound (Data for 4-Chlorobenzonitrile)4-CyanobiphenylBenzonitrile
¹H NMR (CDCl₃) δ 7.47 (d, J = 8.0Hz, 2H), 7.61 (d, J = 8.0Hz, 2H)Aromatic protons typically appear as a multiplet between 7.5 and 7.7 ppm.Multiplet at δ 7.5-7.7 ppm.[3]
¹³C NMR (CDCl₃) δ 110.7, 117.9, 129.6, 133.3, 139.4Nitrile carbon around 112 ppm, ipso-carbon around 133 ppm.δ 132.5 (ipso C), δ 128.9-129.8 (aromatic CH), δ 118.2 (CN).[3]
IR (cm⁻¹) C≡N stretch at ~2230C≡N stretch at ~2230C≡N stretch at 2230, aromatic C-H stretches at 3000-3100.[3]
Mass Spectrum (EI) Molecular ion (M⁺) at m/z 137.Molecular ion (M⁺) at m/z 179.Molecular ion (M⁺) at m/z 103.

Experimental Protocols

Synthesis of this compound (via Suzuki-Miyaura Coupling)

This protocol describes a general method for the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromobenzonitrile

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 4-bromobenzonitrile (1 equivalent), 4-chlorophenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst 4-Bromobenzonitrile 4-Bromobenzonitrile Reaction_Setup Reaction Setup (Inert Atmosphere) 4-Bromobenzonitrile->Reaction_Setup 4-Chlorophenylboronic_acid 4-Chlorophenylboronic acid 4-Chlorophenylboronic_acid->Reaction_Setup Pd_catalyst Pd(OAc)₂ / PPh₃ Pd_catalyst->Reaction_Setup Base K₂CO₃ Base->Reaction_Setup Solvent Toluene / H₂O Solvent->Reaction_Setup Heating Heating (Reflux) 12-24h Reaction_Setup->Heating Workup Aqueous Workup (Extraction) Heating->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Synthetic workflow for this compound.
Cell Viability MTT Assay

This protocol is a standard method to assess the effect of a compound on cell proliferation.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Treatment Add Test Compound & Vehicle Control Incubation1->Compound_Treatment Incubation2 Incubate 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Solution Incubation2->MTT_Addition Incubation3 Incubate 4h MTT_Addition->Incubation3 Solubilization Add Solubilization Solution Incubation3->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability (%) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Experimental workflow for the MTT cell viability assay.

Biological Activity and Mechanism of Action

4-Cyanobiphenyl , a structurally similar compound, has been investigated for its potential anticancer properties.[3] Studies have shown that some of its derivatives can inhibit cell proliferation in cancer cell lines.[3]

Letrozole , a more complex benzonitrile derivative, is a potent and selective non-steroidal aromatase inhibitor.[2][4][5] Aromatase is a key enzyme in the biosynthesis of estrogens.[2][4][5] By inhibiting aromatase, Letrozole effectively blocks estrogen production, which is crucial for the growth of hormone-receptor-positive breast cancers.[6][7][8]

The signaling pathway affected by Letrozole involves the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) by the aromatase enzyme (CYP19A1). Letrozole competitively binds to the heme group of the cytochrome P450 subunit of aromatase, thereby blocking this conversion.[7] This leads to a significant reduction in circulating estrogen levels, thus depriving estrogen-dependent cancer cells of their growth stimulus.

Aromatase_Inhibition_Pathway cluster_steroidogenesis Estrogen Biosynthesis cluster_action Drug Action cluster_cellular_effect Cellular Effect Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Inhibition Competitive Inhibition ER_positive_cancer Estrogen Receptor-Positive Cancer Cell Growth Estrogens->ER_positive_cancer stimulates Letrozole Letrozole Letrozole->Aromatase blocks Growth_Inhibition Inhibition of Cell Growth

Signaling pathway of Letrozole's aromatase inhibition.

Conclusion

This compound is a compound of interest due to its structural relation to known biologically active molecules. While direct experimental data is sparse, this guide provides a framework for its synthesis and evaluation by comparing it with well-characterized alternatives. The provided protocols for synthesis and biological assays can be adapted for the investigation of this compound. Further research is warranted to fully elucidate its physicochemical properties and biological potential.

References

Performance Benchmarking of 4-(4-Chlorophenyl)benzonitrile Derivatives and Structurally Related Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

I. Comparative Analysis of Biological Activities

The 4-chlorophenyl and benzonitrile moieties are present in a variety of biologically active compounds. This section provides a comparative overview of their performance in different therapeutic areas, including oncology and neuroscience.

Anticancer Activity

Several studies have investigated the cytotoxic effects of compounds containing the 4-chlorophenyl group against a range of cancer cell lines. These derivatives often target key signaling pathways involved in cell proliferation and survival, such as the EGFR and PI3K/AKT pathways.

Table 1: Cytotoxicity of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles and Related Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 / EC50 (µM)Biological TargetReference
4j N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoleGlioblastomaLow micromolarAKT2/PKBβ[1]
- N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolePrimary patient-derived glioma stem cellsPotent EC50AKT2/PKBβ[1]

Note: "Low micromolar" and "Potent EC50" are reported as described in the source, specific values were not provided in the abstract.

Table 2: Antitumor Activity of Nicotinonitrile Derivatives

Compound IDDerivative ClassCancer Cell LineActivityReference
Selected Compounds 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrileNot specifiedScreened for antitumor activity[2]
Modulation of Metabotropic Glutamate Receptor 5 (mGluR5)

A complex derivative incorporating the 4-(4-chlorophenyl)benzonitrile-like structure has been identified as a negative allosteric modulator (NAM) of mGluR5, a target for psychiatric and neurological disorders.

Table 3: Activity of a this compound-related mGluR5 NAM

Compound NameDerivative ClassBiological TargetActivityReference
3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrileSulfoquinoline benzonitrilemGluR5Negative Allosteric Modulator[3]

II. Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Kinase Inhibition Assay (e.g., EGFR, AKT)

Biochemical assays are used to determine the direct inhibitory activity of compounds on purified kinases.

  • Reagents: Purified recombinant kinase, substrate peptide (often with a fluorescent or biotin tag), ATP, and test compound.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The test compound at various concentrations is pre-incubated with the kinase in a reaction buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.

  • Incubation: The reaction mixture is incubated for a specific time at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • ELISA-based: Using a specific antibody that recognizes the phosphorylated substrate.

    • Fluorescence-based: Using fluorescently labeled substrates or antibodies.

    • Luminescence-based: Measuring the amount of ATP remaining after the reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Fluorescence-Based Calcium Flux Assay for mGluR5 Activity

This assay measures the change in intracellular calcium concentration upon receptor activation, which is a hallmark of Gq-coupled GPCRs like mGluR5.

  • Cell Culture: Cells stably expressing mGluR5 are seeded into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific period, allowing the dye to enter the cells.

  • Compound Addition: The test compound (potential NAM) is added to the wells and incubated to allow for binding to the receptor.

  • Agonist Stimulation: A known mGluR5 agonist (e.g., Glutamate or a specific synthetic agonist) is added to stimulate the receptor.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The effect of the test compound is determined by its ability to inhibit the agonist-induced calcium flux. The IC50 value is calculated from the concentration-response curve of the antagonist.

III. Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and a typical experimental workflow are provided below to facilitate a deeper understanding of the mechanisms of action and experimental design.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates incubation_24h 24h Incubation (Attachment) cell_seeding->incubation_24h compound_addition Addition of Test Compounds incubation_24h->compound_addition incubation_48_72h 48-72h Incubation (Treatment) compound_addition->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_assay 2-4h Incubation (Formazan Formation) mtt_addition->incubation_assay solubilization Solubilize Formazan incubation_assay->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: A generalized workflow for a cytotoxicity (MTT) assay.

EGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation Transcription->Proliferation Transcription->Survival Inhibitor 4-Anilinoquinoline- 3-carbonitrile Derivatives Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of related compounds.

PI3K_AKT_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Survival AKT->Survival CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation mTOR->Proliferation Inhibitor Pyrano[2,3-c]pyrazole Derivatives Inhibitor->AKT Inhibits

Caption: The PI3K/AKT signaling pathway, a target for anticancer derivatives.[4]

mGluR5_signaling cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response mGluR5 mGluR5 Gq Gq protein mGluR5->Gq Activates Glutamate Glutamate Glutamate->mGluR5 Binds PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Neuronal_Excitability Modulation of Neuronal Excitability PKC->Neuronal_Excitability Ca_release->Neuronal_Excitability NAM Negative Allosteric Modulator NAM->mGluR5 Inhibits

Caption: Simplified mGluR5 signaling pathway and the action of a negative allosteric modulator.[5][6]

References

Safety Operating Guide

Proper Disposal of 4-(4-Chlorophenyl)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals.

The proper handling and disposal of 4-(4-chlorophenyl)benzonitrile are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, in line with established safety protocols for halogenated organic chemicals. Adherence to these guidelines is essential to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its associated hazards. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[1][2][3] Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Use impervious chemical-resistant gloves.[1] Always inspect gloves prior to use.[3]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[2]

Spill & Emergency Procedures

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[3]

  • Contain the Spill: Use dry, inert absorbent material to contain the spill. Avoid generating dust.[1]

  • Clean-Up: Carefully sweep or vacuum the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[1][2] Do not use air hoses for cleaning.[1]

  • Decontaminate: Wash the spill area thoroughly with soap and water.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water and seek immediate medical attention.[1][2] If inhaled, move to fresh air.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste, specifically as a halogenated organic compound.

Step 1: Waste Segregation

  • Crucial First Step: It is imperative to segregate halogenated organic waste from non-halogenated waste streams.[1] Mixing these wastes can lead to dangerous reactions and significantly increases disposal costs.[4]

  • Designated Container: Dedicate a specific, compatible waste container for halogenated organic solids. This container must be in good condition and have a tightly sealing lid.[2]

Step 2: Waste Collection

  • Solid Waste: Collect solid this compound waste, including any contaminated consumables like weighing paper or pipette tips, directly into the designated "Halogenated Organic Solids" waste container.

  • Solutions: If this compound is in a solvent, it should be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste.[2]

  • Contaminated Labware: Disposable labware (e.g., gloves, wipes) that is heavily contaminated should be placed in a sealed bag and disposed of as solid hazardous waste.[4]

Step 3: Labeling

  • Immediate Labeling: The waste container must be labeled as "Hazardous Waste" as soon as the first item is added.[1]

  • Content Identification: The label must clearly state "Halogenated Organic Waste" and list all chemical constituents, including "this compound," with their approximate percentages.[2][4] Do not use abbreviations or chemical formulas.[2]

Step 4: Storage

  • Satellite Accumulation Area: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[5]

  • Safe Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The container should be stored in secondary containment to prevent spills.[4]

  • Container Integrity: Ensure the container is kept closed at all times except when adding waste.[2]

Step 5: Final Disposal

  • Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Institutional Protocols: Follow your institution's specific procedures for hazardous waste pickup and disposal.

Quantitative Safety Data Summary

Hazard ClassificationGHS PictogramPrecautionary StatementPersonal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)Exclamation MarkP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]Safety Goggles, Gloves, Lab Coat
Acute Toxicity, Dermal (Category 4)Exclamation MarkP302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]Safety Goggles, Gloves, Lab Coat
Acute Toxicity, Inhalation (Category 4)Exclamation MarkP261: Avoid breathing dust.[3]Use in a well-ventilated area or fume hood.
Serious Eye Irritation (Category 2)Exclamation MarkP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]Safety Goggles
Skin Irritation (Category 2)Exclamation MarkP264: Wash skin thoroughly after handling.[6]Gloves, Lab Coat
Specific target organ toxicity - single exposure (Category 3), Respiratory systemExclamation MarkP271: Use only outdoors or in a well-ventilated area.[1]Use in a well-ventilated area or fume hood.

Experimental Workflow and Disposal Pathway

DisposalWorkflow cluster_lab Laboratory Operations cluster_waste Waste Management cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe use Use in Ventilated Area (Fume Hood) ppe->use waste_gen Generate Waste (Solid Residue, Contaminated Items) use->waste_gen segregate Segregate as 'Halogenated Organic Waste' waste_gen->segregate label_container Label Container: 'Hazardous Waste' + Contents segregate->label_container store Store in Secondary Containment in Satellite Accumulation Area label_container->store disposal_co Arrange Pickup by Licensed Disposal Company store->disposal_co end End: Proper Disposal disposal_co->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.